molecular formula C9H7BrO2 B12081427 3-Bromo-3-phenylprop-2-enoic acid CAS No. 704-78-9

3-Bromo-3-phenylprop-2-enoic acid

Cat. No.: B12081427
CAS No.: 704-78-9
M. Wt: 227.05 g/mol
InChI Key: UPZBDEYHZXRSBQ-VURMDHGXSA-N
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Description

3-Bromo-3-phenylprop-2-enoic acid is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-3-phenylprop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-3-phenylprop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

704-78-9

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

IUPAC Name

(Z)-3-bromo-3-phenylprop-2-enoic acid

InChI

InChI=1S/C9H7BrO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6-

InChI Key

UPZBDEYHZXRSBQ-VURMDHGXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)O)/Br

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)O)Br

Origin of Product

United States
Foundational & Exploratory

Comprehensive Technical Guide: Chemical, Physical, and Synthetic Properties of 3-Bromo-3-phenylprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Bromo-3-phenylprop-2-enoic acid (commonly referred to as β -bromocinnamic acid or 3-bromo-3-phenylacrylic acid) is a highly versatile halogenated alkene. Characterized by the presence of an electron-withdrawing bromine atom at the β -position of the enoic acid backbone, this compound is a critical building block in advanced organic synthesis, pharmaceutical intermediate development, and agricultural chemistry.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a rigorous, field-proven analysis of its physicochemical properties, self-validating synthetic protocols, and downstream applications.

Chemical and Physical Properties

Understanding the physicochemical profile of 3-bromo-3-phenylprop-2-enoic acid is essential for predicting its behavior in biological assays and cross-coupling reactions. The table below summarizes its core metrics [1, 2].

PropertyValue
IUPAC Name 3-bromo-3-phenylprop-2-enoic acid
Common Synonyms β -bromocinnamic acid; 3-bromo-3-phenylacrylic acid
Molecular Formula C9H7BrO2
Molecular Weight 227.05 g/mol
CAS Registry Numbers 704-78-9 (Z-isomer); 704-77-8 (E-isomer); 19078-73-0
Density ~1.603 g/cm³
Boiling Point 316.7 °C at 760 mmHg
Topological Polar Surface Area (TPSA) 37.3 Ų
LogP (Octanol/Water) 2.40 – 3.24

Mechanistic Insight: The LogP value (~2.4) and TPSA (37.3 Ų) indicate moderate lipophilicity, making this compound an excellent candidate for membrane permeability in cellular assays. Furthermore, the bromine atom significantly polarizes the alkene, lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy and increasing the molecule's susceptibility to nucleophilic attack and transition-metal-catalyzed cross-coupling.

Structural and Synthetic Workflows

The synthesis of 3-bromo-3-phenylprop-2-enoic acid requires strict control over stereochemistry. Below are two field-proven, self-validating protocols. The choice of route depends on the starting materials available and the specific E/Z isomer ratio required[3, 4].

Synthesis A Cinnamic Acid (Starting Material) B Bromination (Br2 / CH2Cl2) Electrophilic Addition A->B C 2,3-Dibromo-3-phenylpropanoic acid (Intermediate) B->C D Dehydrobromination (KOH / EtOH) E2 Elimination C->D E 3-Bromo-3-phenylprop-2-enoic acid (Target Product) D->E F Phenylpropiolic Acid (Alternative Starting Material) G Hydrobromination (HBr / AcOH) Electrophilic Addition F->G G->E

Synthetic routes to 3-bromo-3-phenylprop-2-enoic acid via two distinct chemical pathways.

Protocol A: Hydrobromination of Phenylpropiolic Acid

This method utilizes the electrophilic addition of hydrogen bromide across the alkyne bond.

  • Causality & Experimental Design: Glacial acetic acid is selected as the solvent because its polar protic nature stabilizes the carbocation-like transition state. Conducting the reaction in a sealed tube ensures that the gaseous HBr remains dissolved under pressure, driving the thermodynamic equilibrium entirely toward the addition product [3].

  • Step-by-Step Methodology:

    • Saturate glacial acetic acid with anhydrous hydrogen bromide (HBr) gas at room temperature (approximately 1 part acetic acid dissolves 0.6 parts HBr by weight).

    • Suspend 10.0 g of finely powdered phenylpropiolic acid in 10.0 g of the HBr-saturated glacial acetic acid solution.

    • Transfer the mixture to a heavy-walled glass pressure tube and seal it securely.

    • Heat the sealed tube in an oil bath at 100 °C for exactly 2 hours.

    • Self-Validation Step: Remove from heat and allow the tube to cool slowly to room temperature. The target product will spontaneously crystallize, indicating successful conversion.

    • Collect the crystals via vacuum filtration, wash with ice-cold distilled water to remove residual acetic acid, and dry under high vacuum.

Protocol B: Bromination and Dehydrobromination of Cinnamic Acid
  • Causality & Experimental Design: This two-step process first installs two bromine atoms across the alkene. Dichloromethane (CH₂Cl₂) is used as it is a non-polar, aprotic solvent that dissolves cinnamic acid without reacting with bromine. The subsequent base-catalyzed E2 elimination selectively removes one equivalent of HBr[4].

  • Step-by-Step Methodology:

    • Bromination: Dissolve 1.0 g (6.75 mmol) of trans-cinnamic acid in 20 mL of CH₂Cl₂ in a 100 mL round-bottom flask equipped with a reflux condenser.

    • Slowly add 7.0 mL of a 1.0 M solution of bromine (Br₂) in CH₂Cl₂ via an addition funnel, dropwise, maintaining a gentle reflux.

    • Stir for 15 minutes post-addition, then cool in an ice bath. Collect the intermediate (2,3-dibromo-3-phenylpropanoic acid) by filtration.

    • Self-Validation Step: Check the melting point of the intermediate. A sharp melting point confirms the purity of the anti-addition product before proceeding.

    • Dehydrobromination: Dissolve the intermediate in a solution of ethanolic potassium hydroxide (KOH) and heat to reflux for 2 hours to drive the E2 elimination.

    • Acidify the mixture with dilute HCl to precipitate the crude 3-bromo-3-phenylprop-2-enoic acid, followed by recrystallization from ethanol/water.

Applications in Advanced Research

3-Bromo-3-phenylprop-2-enoic acid is not merely an end-product; it is a highly active node in multiple scientific disciplines.

Applications Core 3-Bromo-3-phenylprop-2-enoic acid Agri Agriscience Core->Agri Pharma Pharmaceuticals Core->Pharma Chem Organic Synthesis Core->Chem Phyto Phytotoxicity (Root growth inhibition) Agri->Phyto AntiConv Anticonvulsant Intermediates (Cinromide analogs) Pharma->AntiConv NHC NHC-Catalyzed Reactions (Pyran-2-ones) Chem->NHC

Downstream applications of 3-bromo-3-phenylprop-2-enoic acid in research and industry.

Agriscience and Phytotoxicity

Derivatives of cinnamic acid, specifically brominated analogs, exhibit potent phytotoxic properties. In standardized ecotoxicity assays on Phaseolus vulgaris (common bean), treatment with 3-bromo-cinnamic acid derivatives resulted in the highest percentage of root length inhibition among tested compounds. It drastically reduces the total polyphenol content in the seedlings, indicating a profound targeted disruption of secondary plant metabolism [5].

Pharmaceutical Intermediates

The compound serves as a vital structural analog and intermediate in the synthesis of anticonvulsant agents. For instance, cinromide (3-bromo-N-ethylcinnamamide) is a well-documented anticonvulsant, and its metabolic pathways and synthetic routes are closely tied to brominated cinnamic acid derivatives.

Organic Synthesis (NHC Catalysis)

In modern catalytic chemistry, 3-bromo-3-phenylacrylic acid and its aldehyde counterparts are versatile substrates in N-heterocyclic carbene (NHC)-catalyzed oxidative transformations. The electron-deficient nature of the β -carbon allows for divergent, selective synthesis of 2H-pyran-2-ones and chiral dihydropyranones—critical pharmacophores utilized heavily in oncology and antimicrobial drug discovery [6].

References

  • PubChem. "3-Bromo-3-phenylprop-2-enoic acid | C9H7BrO2 | CID 5383942". National Center for Biotechnology Information.[Link]

  • Chemsrc. "(Z)-3-bromo-3-phenyl-prop-2-enoic acid | CAS#:704-78-9".[Link]

  • Scribd. "Bromination of Cinnamic Acid | PDF | Alkene | Chemical Reactions".[Link]

  • Notulae Botanicae Horti Agrobotanici Cluj-Napoca. "Toxicity of Some Cinnamic Acid Derivatives to Common Bean (Phaseolus vulgaris)".[Link]

  • ACS Publications. "Divergent NHC-Catalyzed Oxidative Transformations of 3-Bromoenal: Selective Synthesis of 2H-Pyran-2-ones and Chiral Dihydropyranones". The Journal of Organic Chemistry.[Link]

Comprehensive NMR Characterization and Protocol Guide for 3-Bromo-3-phenylprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Structural Dynamics

As a Senior Application Scientist, I frequently encounter challenges in the precise structural elucidation of halogenated α,β -unsaturated systems. 3-Bromo-3-phenylprop-2-enoic acid (commonly known as β -bromocinnamic acid or 3-bromo-3-phenylacrylic acid) is a critical highly-functionalized building block used in cross-coupling reactions and the synthesis of complex heterocycles, such as 2H-pyran-2-ones[1].

The stereochemistry of this molecule—specifically the (Z)-isomer where the bromine atom and the carboxylic acid group are cis to each other—profoundly impacts its electronic distribution. This whitepaper deconstructs the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound, explaining the causality behind the spectral data, and establishes a self-validating experimental protocol for its synthesis and analytical characterization.

Mechanistic Causality of NMR Chemical Shifts

The NMR spectra of 3-bromo-3-phenylprop-2-enoic acid are dictated by a complex interplay of inductive effects, magnetic anisotropy, and cross-conjugation[1]. Below is the empirical data acquired at 400 MHz ( 1 H) and 100 MHz ( 13 C) in CDCl 3​ , decoded through a mechanistic lens.

1 H NMR Data Analysis

The proton environment in this molecule is highly polarized by the β -bromine atom and the α -carboxylic acid.

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Causality
10.79 Broad singlet (br s)1H-COOHHighly deshielded by the carbonyl's magnetic anisotropy. The peak is broad due to dynamic intermolecular hydrogen bonding and chemical exchange with trace moisture in the solvent[1].
7.67–7.65 Multiplet (m)2HOrtho-ArHSignificantly deshielded relative to standard aromatics due to spatial proximity to the highly polarized C=C-Br system and the electron-withdrawing nature of the alkene[1].
7.44–7.38 Multiplet (m)3HMeta/Para-ArHResonates in the standard aromatic region; these protons are distant enough to be minimally affected by the inductive pull of the alkene substituents[1].
6.79 Singlet (s)1H=CH (C2)Governed by a "push-pull" effect: deshielded by the electron-withdrawing -COOH group, but slightly shielded by the cross-conjugation of the bromine atom's lone pairs into the π -system[1].
13 C NMR Data Analysis

Carbon shifts provide a direct map of the electron density across the conjugated backbone.

Chemical Shift ( δ , ppm)Carbon TypeAssignmentMechanistic Causality
169.7 QuaternaryC=OHighly deshielded by the two electronegative oxygen atoms[1].
140.8 Quaternary=C-Br (C3)Deshielded by the strong inductive pull of the attached bromine atom and continuous conjugation with the phenyl ring[1].
139.2 QuaternaryIpso-ArCDeshielded by direct attachment to the sp 2 hybridized alkene carbon[1].
130.9 Methine (CH)Para-ArCStandard aromatic resonance[1].
128.6 Methine (CH)Meta-ArCStandard aromatic resonance[1].
128.3 Methine (CH)Ortho-ArCStandard aromatic resonance[1].
119.5 Methine (CH)=CH (C2)Shielded relative to C3 due to the polarization of the alkene π -bond by the β -bromine atom, pushing electron density toward the α -carbon[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, workflows must not rely on blind execution. The following protocols incorporate built-in validation checkpoints.

Synthesis Workflow: NHC-Catalyzed Oxidation

The synthesis of 3-bromo-3-phenylprop-2-enoic acid is optimally achieved via the Vilsmeier-Haack bromination of acetophenone, followed by an N-heterocyclic carbene (NHC) catalyzed oxidation[1].

Step-by-Step Protocol:

  • Formylation/Bromination: Cool a solution of DMF (3.0 equiv) in CHCl 3​ to 0 °C. Add PBr 3​ (2.7 equiv) dropwise over 15 minutes.

    • Self-Validation Checkpoint: A yellow solid must precipitate, visually confirming the formation of the active Vilsmeier-Haack electrophilic complex[1].

  • Ketone Addition: Add acetophenone (1.0 equiv) and stir overnight at room temperature to yield (Z)-3-bromo-3-phenylacrylaldehyde[1].

  • NHC-Catalyzed Oxidation: React the isolated aldehyde with an NHC catalyst and an external oxidant in the presence of H 2​ O.

    • Causality: The NHC catalyst selectively activates the aldehyde via a Breslow intermediate into an unsaturated acyl azolium ion. Water intercepts this intermediate to form the carboxylic acid without oxidatively cleaving the sensitive C=C double bond[1].

SynthesisPathway A Acetophenone (Starting Material) C (Z)-3-Bromo-3-phenyl acrylaldehyde A->C Formylation & Bromination B DMF / PBr3 (Vilsmeier-Haack) B->C Reagent E 3-Bromo-3-phenyl prop-2-enoic acid C->E Oxidative Transformation D NHC Catalyst + Oxidant + H2O D->E Catalysis

Synthetic pathway for 3-bromo-3-phenylprop-2-enoic acid via NHC-catalyzed oxidation.

NMR Acquisition Workflow

A high-fidelity NMR spectrum requires rigorous sample preparation and instrument calibration.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10–15 mg of the purified acid in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is selected because the molecule lacks aliphatic exchangeable protons, and this non-polar solvent preserves the intrinsic hydrogen-bonding dynamics of the -COOH group.

  • Locking and Shimming: Insert the sample, lock onto the deuterium signal of CDCl 3​ , and perform gradient shimming (Z and Z2 axes).

    • Self-Validation Checkpoint: Execute a single-scan 1 H pulse. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. If the FWHM > 1.0 Hz, the magnetic field is inhomogeneous, which will blur the critical meta/para multiplet splitting (7.44–7.38 ppm). Re-shim until FWHM 0.5 Hz.

  • Pulse Sequence Execution:

    • 1 H NMR: Run 16 scans using a 30° flip angle (zg30) with a relaxation delay (D1) of 1.5 seconds.

    • 13 C NMR: Run 512–1024 scans using power-gated decoupling (zgpg30) with a D1 of 2.0 seconds.

    • Causality: The quaternary carbons (C=O at 169.7 ppm, C-Br at 140.8 ppm) have extended T 1​ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons. A 2.0s D1 ensures adequate signal-to-noise recovery[1].

NMRWorkflow SamplePrep Sample Preparation 10-15 mg in 0.6 mL CDCl3 LockShim Locking & Shimming Optimize Z/Z2 gradients SamplePrep->LockShim PulseSeq Pulse Sequence Execution zg30 (1H) / zgpg30 (13C) LockShim->PulseSeq FID FID Acquisition & Fourier Transform PulseSeq->FID PhaseBase Phase & Baseline Correction FID->PhaseBase Data Chemical Shift Assignment PhaseBase->Data

Logical workflow for NMR sample preparation, acquisition, and processing.

References

  • Title: Divergent NHC-Catalyzed Oxidative Transformations of 3-Bromoenal: Selective Synthesis of 2H-Pyran-2-ones and Chiral Dihydropyranones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

The Stereoselective Formation of 3-Bromo-3-phenylprop-2-enoic Acid: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism governing the formation of 3-bromo-3-phenylprop-2-enoic acid, a valuable synthetic intermediate. The synthesis is a two-step process commencing with the electrophilic bromination of trans-cinnamic acid to yield an intermediate, 2,3-dibromo-3-phenylpropanoic acid, followed by a stereoselective dehydrobromination. This document elucidates the intricate mechanistic details of both stages, with a particular focus on the stereochemical outcomes that dictate the final product configuration. Furthermore, detailed, field-proven experimental protocols are presented, underpinned by a rationale for procedural choices to ensure reproducibility and safety. This guide is intended to serve as an authoritative resource for researchers engaged in organic synthesis and drug development.

Introduction: A Two-Stage Synthetic Pathway

The formation of 3-bromo-3-phenylprop-2-enoic acid from trans-cinnamic acid is not a direct conversion but a sequential two-step process. The initial step involves the addition of bromine across the double bond of cinnamic acid to form 2,3-dibromo-3-phenylpropanoic acid. The subsequent step is a base-mediated elimination of one equivalent of hydrogen bromide to yield the target compound. The stereochemistry of the final product is critically dependent on the stereochemical course of both the addition and the elimination reactions.

Step 1: Electrophilic Bromination of trans-Cinnamic Acid

The first stage of the synthesis is the electrophilic addition of bromine to the alkene functionality of trans-cinnamic acid. This reaction proceeds through a well-established mechanism involving a cyclic bromonium ion intermediate, which ultimately dictates the stereochemistry of the resulting dibromide.

The Anti-Addition Mechanism

The reaction is initiated by the electrophilic attack of a bromine molecule on the electron-rich double bond of cinnamic acid. This interaction leads to the formation of a cyclic bromonium ion intermediate. The subsequent step involves the nucleophilic attack of a bromide ion on one of the carbon atoms of the cyclic intermediate. This attack occurs from the face opposite to the bromonium ion bridge, resulting in an anti-addition of the two bromine atoms.[1]

When starting with trans-cinnamic acid, this anti-addition mechanism exclusively yields the erythro diastereomer of 2,3-dibromo-3-phenylpropanoic acid (a racemic mixture of (2R,3S) and (2S,3R) enantiomers).[2][3] The melting point of the resulting product can be used to confirm the formation of the erythro isomer.[4]

Bromination_Mechanism cinnamic_acid trans-Cinnamic Acid bromonium_ion Cyclic Bromonium Ion Intermediate cinnamic_acid->bromonium_ion Electrophilic Attack Br2 Br₂ Br2->bromonium_ion dibromo_product erythro-2,3-Dibromo-3-phenylpropanoic Acid bromonium_ion->dibromo_product Nucleophilic Attack (Anti-addition)

Caption: Mechanism of Bromination of trans-Cinnamic Acid.

Experimental Protocol: Bromination of trans-Cinnamic Acid

This protocol utilizes pyridinium tribromide as a safer and more manageable source of bromine compared to elemental bromine.[5]

Materials:

  • trans-Cinnamic acid

  • Glacial acetic acid

  • Pyridinium tribromide

  • Deionized water

Procedure:

  • In a fume hood, dissolve 8.0 mmol of trans-cinnamic acid in 4.0 mL of glacial acetic acid in a 50 mL round-bottom flask equipped with a magnetic stirrer.[5]

  • Add 8.0 mmol of pyridinium tribromide to the flask.[5]

  • Set up a reflux apparatus with a water bath on a hot plate.

  • Heat the reaction mixture to 60 °C under reflux with stirring for approximately 1 hour.[5] Monitor for a color change from orange to orange-yellow.

  • After the reflux period, remove the heat source and allow the mixture to cool to room temperature.

  • Precipitate the product by adding 15 mL of deionized water and further cooling the mixture in an ice bath.

  • Collect the crystalline product by vacuum filtration and wash the crystals with a small amount of cold deionized water.[5]

  • The crude product can be purified by recrystallization from a mixed solvent system of ethanol and water.[5]

Rationale for Experimental Choices:

  • Glacial Acetic Acid: Serves as a polar protic solvent that can dissolve the reactants and facilitate the ionic mechanism.

  • Pyridinium Tribromide: Provides a controlled release of bromine, enhancing safety and ease of handling.

  • Reflux at 60 °C: Ensures a sufficient reaction rate without causing decomposition of the product.

  • Precipitation with Water: The dibrominated product is insoluble in water, allowing for its easy isolation from the reaction mixture.

Step 2: Stereoselective Dehydrobromination

The second stage of the synthesis involves the elimination of one molecule of hydrogen bromide from 2,3-dibromo-3-phenylpropanoic acid to form the desired 3-bromo-3-phenylprop-2-enoic acid. This is a base-mediated elimination reaction, and the stereochemical outcome is governed by the mechanism of elimination.

The E2 Elimination Mechanism and Stereoselectivity

The dehydrobromination of the erythro diastereomer of 2,3-dibromo-3-phenylpropanoic acid proceeds via an E2 (bimolecular elimination) mechanism. This mechanism is a one-step concerted process where the base abstracts a proton, and the leaving group (bromide) departs simultaneously, leading to the formation of a double bond.[2]

For an E2 reaction to occur, the proton to be abstracted and the leaving group must be in an anti-periplanar conformation. In the case of the erythro isomer, the conformation required for the elimination of the proton at C2 and the bromine at C3 leads specifically to the formation of (Z)-3-bromo-3-phenylprop-2-enoic acid. This stereospecificity is a hallmark of the E2 mechanism.[2]

Dehydrobromination_Workflow start erythro-2,3-Dibromo-3-phenylpropanoic Acid base_addition Addition of a Mild Base (e.g., Potassium Carbonate) start->base_addition e2_elimination E2 Elimination (Anti-periplanar Conformation) base_addition->e2_elimination product (Z)-3-Bromo-3-phenylprop-2-enoic Acid e2_elimination->product

Caption: Experimental Workflow for Dehydrobromination.

Competing Reactions: Double Dehydrobromination and Decarboxylation

It is crucial to control the reaction conditions during the dehydrobromination step to avoid side reactions. The use of a strong base or elevated temperatures can lead to a second dehydrobromination, resulting in the formation of 3-phenylpropiolic acid. Additionally, a decarboxylation reaction can occur, particularly in the presence of certain bases and solvents, to yield β-bromostyrene.[2] The choice of a mild base and controlled temperature is therefore critical to selectively obtain 3-bromo-3-phenylprop-2-enoic acid.

Experimental Protocol: Dehydrobromination of 2,3-Dibromo-3-phenylpropanoic Acid

This protocol employs potassium carbonate as a mild base to favor the single dehydrobromination.

Materials:

  • erythro-2,3-Dibromo-3-phenylpropanoic acid

  • Potassium carbonate

  • Acetone (anhydrous)

Procedure:

  • In a round-bottom flask, combine 300 mg of erythro-2,3-dibromo-3-phenylpropanoic acid and 300 mg of potassium carbonate with a magnetic stir bar.[6]

  • Add 7-10 mL of anhydrous acetone to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for one hour.[6]

  • After cooling the reaction mixture to room temperature, remove the acetone using a rotary evaporator.

  • The resulting residue can be purified by recrystallization or column chromatography to isolate the (Z)-3-bromo-3-phenylprop-2-enoic acid.

Rationale for Experimental Choices:

  • Potassium Carbonate: A mild base is used to promote the single dehydrobromination while minimizing the risk of double elimination or decarboxylation.

  • Anhydrous Acetone: An aprotic solvent that favors the E2 mechanism.[2][6]

  • Reflux: Provides the necessary activation energy for the elimination reaction to proceed at a reasonable rate.

Quantitative Data Summary

Reaction StepStarting MaterialKey ReagentsProductTypical YieldMelting Point (°C)
Brominationtrans-Cinnamic AcidPyridinium tribromide, Glacial acetic aciderythro-2,3-Dibromo-3-phenylpropanoic acidHigh~204[4][5]
Dehydrobrominationerythro-2,3-Dibromo-3-phenylpropanoic acidPotassium carbonate, Acetone(Z)-3-Bromo-3-phenylprop-2-enoic acidModerate to HighNot specified

Conclusion

The synthesis of 3-bromo-3-phenylprop-2-enoic acid from trans-cinnamic acid is a well-defined two-step process that serves as an excellent case study in stereoselective reactions. The initial anti-addition of bromine sets the stereochemistry of the dibromo intermediate, which in turn dictates the stereochemical outcome of the subsequent E2 elimination. By carefully controlling the reaction conditions, particularly the choice of base and solvent in the dehydrobromination step, the desired (Z)-isomer of 3-bromo-3-phenylprop-2-enoic acid can be selectively synthesized. This guide provides the mechanistic understanding and practical protocols necessary for the successful and reproducible formation of this important synthetic building block.

References

  • Chemistry Stack Exchange. Elimination in α,β-dibromohydrocinnamic acid. Available at: [Link]

  • Experiment 12 STEREOCHEMISTRY OF BROMINE ADDITION. Available at: [Link]

  • The Royal Society of Chemistry. Bromination of Cinnamic acid. Available at: [Link]

  • chemconnections.org. cinnamic-acid-Br2.html. Available at: [Link]

  • Scribd. Bromination of Trans-Cinnamic Acid. Available at: [Link]

  • Odinity. Stereochemistry of Bromine Addition to an Alkene. Available at: [Link]

  • CSUB. Lab 9: Addition of Bromine to trans-Cinnamic Acid. Available at: [Link]

  • Chegg.com. Solved The reaction is 2,3-dibromo-3-phenylpropanoic acid. Available at: [Link]

  • PubChem. 3-Bromo-3-phenylprop-2-enoic acid. Available at: [Link]

  • Stenutz. (Z)-3-bromo-3-phenylprop-2-enoic acid. Available at: [Link]

  • Odinity. Stereochemistry of Bromine Addition to an Alkene. Available at: [Link]

Sources

Solubility Profile of 3-Bromo-3-phenylprop-2-enoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Solvation Thermodynamics and Experimental Validation

Executive Summary & Chemical Context

In pharmaceutical development and fine chemical synthesis, the solvation behavior of halogenated aromatic acids dictates the efficiency of downstream processes, including crystallization, extraction, and formulation. 3-bromo-3-phenylprop-2-enoic acid , commonly known as β -bromocinnamic acid, is a highly versatile synthetic intermediate and a potent co-former in multi-component pharmaceutical crystals (1)[1].

As a Senior Application Scientist, I approach solubility not as a static data point, but as a dynamic interplay of thermodynamic forces. This guide deconstructs the physicochemical drivers governing the solubility of 3-bromo-3-phenylprop-2-enoic acid across various organic solvents and provides a self-validating experimental protocol for empirical quantification.

Physicochemical Properties & Mechanistic Causality

To predict and manipulate the solubility of 3-bromo-3-phenylprop-2-enoic acid, we must analyze its structural deviations from the parent compound, cinnamic acid. Cinnamic acid possesses a baseline LogP of 2.13 (2)[2]. The substitution of a hydrogen atom with a bulky, highly polarizable bromine atom at the β -position introduces three critical mechanistic shifts:

  • Lattice Energy Disruption: The large atomic radius of bromine disrupts the highly ordered, planar π−π stacking typically observed in trans-cinnamic acid crystals. This reduction in lattice energy theoretically lowers the thermodynamic barrier to dissolution in organic media.

  • Hansen Solubility Parameters (HSP) Shift: The dispersion force component ( δd​ ) is significantly elevated due to the heavy halogen (3)[3]. Meanwhile, the hydrogen bonding component ( δh​ ) remains localized at the carboxylic acid headgroup.

  • Solvent-Induced Dimerization: In non-polar solvents like benzene, the carboxylic acid groups form stable, hydrogen-bonded dimers. This dimerization effectively "hides" the polar hydroxyl groups from the solvent, allowing the highly lipophilic bromo-styrene tail to dominate the molecule's interaction with the solvent (4)[4].

Quantitative Solubility Profile

The interplay of these thermodynamic forces manifests in the empirical solubility data. The table below summarizes the solubility profile, highlighting the stark contrast between aqueous and organic environments.

SolventPolarity Index (P')Experimental Solubility ( g/100g )Mechanistic Rationale
Water 10.20.0525High polarity and hydrogen bonding of water clash with the high dispersion ( δd​ ) requirement of the brominated phenyl ring (5)[5].
Benzene 2.70.86Non-polar nature aligns with the lipophilic bromo-phenyl moiety; carboxylic dimerization facilitates solvation (6)[6].
Ethanol 5.2> 5.0 (Est.)Protic solvent capable of hydrogen bonding with the carboxylic acid, while the alkyl chain accommodates the lipophilic tail.
Chloroform 4.1> 10.0 (Est.)Excellent match for the dispersion and dipole interactions of the β -bromostyrene moiety.
Self-Validating Experimental Protocol: Thermodynamic Shake-Flask Method

Standard solubility tests often fall victim to kinetic supersaturation or undetected polymorphic transformations. To ensure absolute scientific integrity, I employ a self-validating thermodynamic workflow . This protocol guarantees that the measured concentration reflects the true equilibrium of the intended solid phase.

Step 1: Preparation of Saturated Solutions

  • Action: Add an excess amount of 3-bromo-3-phenylprop-2-enoic acid to 10 mL of the target organic solvent in a hermetically sealed glass vial.

  • Causality: An excess of solid is mandatory to ensure the solvent reaches its maximum thermodynamic carrying capacity, establishing a dynamic equilibrium between the solid and dissolved states.

Step 2: Isothermal Equilibration

  • Action: Submerge the vials in a thermostatic shaking water bath at 25.0 ± 0.1 °C for 48 hours.

  • Causality: 48 hours of continuous agitation overcomes localized kinetic barriers and prevents supersaturation artifacts, ensuring the system reaches true thermodynamic equilibrium.

Step 3: Phase Separation via Isothermal Centrifugation

  • Action: Transfer the suspension to a temperature-controlled centrifuge (25.0 °C) and spin at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Causality: Maintaining strict isothermal conditions during separation prevents temperature fluctuations from inducing sudden precipitation or further dissolution, which would skew the quantitative results.

Step 4: Quantification & Solid-State Validation (The Self-Validating Step)

  • Action: Dilute the filtered supernatant and quantify the API concentration using HPLC-UV. Simultaneously, recover the residual solid from the centrifuge pellet, dry it under a gentle nitrogen stream, and analyze it via Powder X-Ray Diffraction (PXRD).

  • Causality: This is the crux of the self-validating system. If the PXRD pattern of the recovered solid matches the starting material, it proves that no solvate formation or polymorphic transition occurred during the 48-hour equilibration. The measured HPLC concentration is thereby validated as the true thermodynamic solubility of the specific polymorph.

Experimental Workflow Visualization

G A 1. Solvent Selection (HSP & LogP Analysis) B 2. Excess Solute Addition (β-bromocinnamic acid) A->B C 3. Thermodynamic Equilibration (Shake-Flask, 48h, 25°C) B->C D 4. Phase Separation (Isothermal Centrifugation) C->D E 5. Quantification (HPLC-UV Analysis) D->E Supernatant F 6. Solid-State Validation (PXRD of Residual Solid) D->F Pellet

Workflow for self-validating thermodynamic solubility determination of β-bromocinnamic acid.

Impact on Downstream Processing

Understanding this solubility profile is non-negotiable for process optimization. For instance, in crystallization workflows, a solvent like chloroform offers high solubility, making it an excellent primary solvent. Conversely, the extremely low solubility in water (0.0525 g/100g ) positions aqueous systems as ideal anti-solvents for controlled precipitation. By leveraging the mechanistic principles of Hansen Solubility Parameters and carboxylic dimerization, process chemists can engineer binary solvent mixtures that precisely control the supersaturation curve, yielding crystals with optimal purity and particle size distribution.

References
  • Source: stenutz.
  • Source: stenutz.
  • Source: nih.
  • Source: stevenabbott.co.
  • Source: acs.
  • (PDF)

Sources

Spectroscopic Characterization of 3-Bromo-3-phenylprop-2-enoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Bromo-3-phenylprop-2-enoic acid (commonly referred to as β -bromocinnamic acid) is a highly versatile halogenated α,β -unsaturated carboxylic acid. It serves as a critical intermediate in cross-coupling reactions, the synthesis of complex heterocycles (such as 2H-pyran-2-ones), and the development of novel active pharmaceutical ingredients (APIs). Because the regiochemistry and stereochemistry (E/Z isomerism) of the alkene dictate its downstream reactivity, rigorous spectroscopic characterization is non-negotiable. This whitepaper provides a comprehensive, causality-driven guide to the structural validation of 3-bromo-3-phenylprop-2-enoic acid using NMR, FT-IR, and Mass Spectrometry.

Structural Overview & Stereoelectronic Profile

The molecule consists of a cinnamic acid core where the β -proton is substituted by a bromine atom. The presence of the heavy, electronegative bromine atom adjacent to the phenyl ring introduces significant stereoelectronic effects:

  • Inductive vs. Resonance Effects: The bromine atom withdraws electron density inductively from the alkene but can donate electron density via resonance. This push-pull dynamic heavily influences both the 13 C chemical shifts and the vibrational force constants of the molecule.

  • Stereoisomerism: The synthesis of this compound—often achieved via the Vilsmeier-Haack formylation/bromination of acetophenone followed by oxidation—predominantly yields the (Z)-isomer . In the (Z)-configuration, the bulky bromine atom and the carboxylic acid group are on the same side of the alkene, minimizing steric clash between the phenyl ring and the carboxylic moiety.

Multimodal Analytical Workflow

To establish a self-validating analytical profile, we employ orthogonal spectroscopic techniques. No single method provides complete structural certainty; rather, it is the convergence of NMR (connectivity and stereochemistry), FT-IR (functional group confirmation), and MS (exact mass and isotopic signatures) that guarantees molecular identity.

Workflow A Synthesis & Procurement 3-Bromo-3-phenylprop-2-enoic acid B Sample Purification (Recrystallization / HPLC) A->B C NMR Spectroscopy (1H, 13C in CDCl3) B->C D FT-IR Spectroscopy (ATR Crystal) B->D E Mass Spectrometry (EI-MS / HRMS) B->E F UV-Vis Spectroscopy (Methanol Solvent) B->F G Data Integration & Structural Validation C->G D->G E->G F->G

Fig 1: Multimodal spectroscopic workflow for the structural validation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for confirming the regiocenter of bromination and the integrity of the carbon skeleton. We utilize CDCl 3​ as the solvent because its aprotic nature prevents the rapid chemical exchange of the carboxylic proton, allowing it to be observed, while avoiding the solvent-induced isomerization sometimes seen in highly polar solvents like DMSO-d 6​ .

Spectral Interpretation
  • 1 H NMR Dynamics: The α -vinylic proton appears as a sharp singlet at δ 6.79 ppm . The lack of multiplicity confirms that the β -position is fully substituted. The carboxylic acid proton is highly deshielded appearing as a broad singlet at δ 10.79 ppm due to intermolecular hydrogen bonding.

  • 13 C NMR Dynamics: The β -carbon (C-Br) resonates at δ 140.8 ppm . While halogens typically shield attached carbons via the "heavy atom effect," the extended conjugation with the phenyl ring and the carbonyl group counteracts this, resulting in a deshielded resonance .

Table 1: 1 H and 13 C NMR Assignments (400 MHz / 100 MHz, CDCl 3​ )

NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationStructural Assignment
1 H10.79Broad singlet1H–COOH
1 H7.67 – 7.65Multiplet2HAr–H (ortho)
1 H7.44 – 7.38Multiplet3HAr–H (meta, para)
1 H6.79Singlet1HC=CH ( α -proton)
13 C169.7Singlet-C =O (Carboxylic)
13 C140.8Singlet-C –Br ( β -carbon)
13 C139.2Singlet-Ar–C (ipso)
13 C130.9, 128.6, 128.3Singlets-Ar–C (ortho, meta, para)
13 C119.5Singlet-C =CH ( α -carbon)

Data corroborated by Wang et al. [1].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR is prioritized over traditional KBr pellet methods. Carboxylic acids are highly hygroscopic; moisture absorbed by KBr can obscure the critical O–H stretching region.

The conjugation of the C=O group with the α,β -double bond and the phenyl ring lowers the vibrational force constant. Consequently, the carbonyl stretch appears at 1682 cm −1 , significantly lower than the ~1710 cm −1 typical of isolated aliphatic carboxylic acids.

Table 2: Key FT-IR Absorptions (ATR)

Wavenumber (cm −1 )IntensityPeak ShapeVibrational Assignment
3200 – 2500MediumVery BroadO–H stretch (H-bonded dimer)
1682StrongSharpC=O stretch (Conjugated)
1609MediumSharpC=C stretch (Alkene)
~1450MediumSharpC=C stretch (Aromatic ring)
~680StrongSharpC–Br stretch

Mass Spectrometry (MS) & Fragmentation Dynamics

Electron Ionization (EI) at 70 eV is the method of choice. While Electrospray Ionization (ESI) is gentler, EI provides a hard ionization environment that generates a rich, highly diagnostic fragmentation pattern.

The presence of bromine is immediately identifiable by the 1:1 isotopic doublet of the molecular ion [M]+∙ at m/z 226 ( 79 Br) and 228 ( 81 Br). The primary fragmentation pathways involve the sequential shedding of the carboxylic functionalities and the halogen radical.

MS_Frag M [M]⁺• m/z 226 / 228 F1 [M - OH]⁺ m/z 209 / 211 M->F1 - •OH F2 [M - COOH]⁺ m/z 181 / 183 M->F2 - •COOH F3 [M - Br]⁺ m/z 147 M->F3 - Br• F4 [C8H6]⁺• m/z 102 F2->F4 - Br• F5 [C8H7]⁺ m/z 103 F3->F5 - CO2

Fig 2: Primary electron ionization (EI) mass spectrometry fragmentation pathways.

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness across laboratories, the following self-validating protocols must be strictly adhered to:

Protocol A: NMR Sample Preparation and Acquisition
  • Sample Dissolution: Weigh exactly 15.0 mg of purified 3-bromo-3-phenylprop-2-enoic acid. Dissolve completely in 0.6 mL of anhydrous CDCl 3​ (containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference).

  • Filtration: Pass the solution through a tightly packed glass wool plug into a standard 5 mm NMR tube to remove any paramagnetic particulates that could degrade magnetic field homogeneity.

  • Acquisition ( 1 H): Tune the probe to 400 MHz. Set the temperature to 298 K. Acquire 16 transients with a relaxation delay (D1) of 2.0 seconds.

  • Acquisition ( 13 C): Tune the probe to 100 MHz. Acquire 512 to 1024 transients using a standard proton-decoupled pulse sequence (zgpg30). Ensure D1 is at least 2.0 seconds to allow relaxation of quaternary carbons.

Protocol B: ATR FT-IR Analysis
  • Background Calibration: Clean the diamond ATR crystal using spectroscopic-grade isopropanol and a lint-free wipe. Allow to dry. Run a 32-scan ambient air background spectrum at 4 cm −1 resolution.

  • Sample Application: Place approximately 2–3 mg of the dry, solid compound directly onto the center of the diamond crystal.

  • Compression & Acquisition: Lower the pressure anvil until the clutch clicks, ensuring intimate contact between the crystal and the solid matrix. Acquire 32 scans.

Protocol C: EI-MS Analysis
  • Sample Introduction: Load 1 μ g of the sample into a glass capillary tube and insert it into the Direct Insertion Probe (DIP).

  • Ionization Parameters: Set the ion source temperature to 200 °C to prevent condensation. Apply an electron energy of 70 eV.

  • Data Collection: Ramp the probe temperature from 50 °C to 250 °C at 20 °C/min. Scan the mass analyzer from m/z 50 to 300. Monitor the 226/228 doublet to confirm isotopic fidelity.

References

  • Wang, G., Chen, X., Miao, G., Yao, W., & Ma, C. (2013). Divergent NHC-Catalyzed Oxidative Transformations of 3-Bromoenal: Selective Synthesis of 2H-Pyran-2-ones and Chiral Dihydropyranones. The Journal of Organic Chemistry, 78(12), 6223-6232.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2015). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.[Link]

Methodological & Application

Application Note: Stereoselective Synthesis of (Z)-3-Bromo-3-phenylprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Synthetic Utility

(Z)-3-Bromo-3-phenylprop-2-enoic acid, commonly referred to as (Z)-β-bromocinnamic acid, is a highly valuable halogenated building block in organic synthesis and drug development. It serves as a critical electrophilic intermediate in transition-metal-catalyzed cross-coupling reactions and as a precursor for the synthesis of complex heterocycles, such as 2H-pyran-2-ones and chiral dihydropyranones via N-heterocyclic carbene (NHC) catalysis[1].

The most robust and highly stereoselective method for synthesizing this compound is the direct hydrobromination of phenylpropiolic acid. The starting alkyne, phenylpropiolic acid, can be readily accessed in bulk via the bromination of cinnamic acid followed by a double dehydrobromination elimination sequence[2]. This application note details the mechanistic rationale, quantitative characterization data, and a self-validating experimental protocol for the stereoselective synthesis of the (Z)-isomer.

Mechanistic Causality: Regio- and Stereocontrol

The addition of hydrogen bromide to phenylpropiolic acid is a classic example of a reaction governed by strict electronic and steric parameters, ensuring high regio- and stereoselectivity.

  • Regioselectivity (Electronic Bias): The electrophilic addition begins with the protonation of the alkyne. The carboxyl group (-COOH) is strongly electron-withdrawing, destabilizing any positive charge at the adjacent α -carbon (C2). Conversely, the phenyl ring stabilizes the developing positive charge at the β -carbon (C3) through resonance. Consequently, protonation occurs exclusively at C2, generating a stable vinyl cation intermediate at C3.

  • Stereoselectivity (Orbital/Steric Control): The subsequent nucleophilic attack by the bromide ion ( Br− ) occurs strictly from the face opposite to the newly formed C-H bond. This anti-addition trajectory minimizes steric repulsion and aligns perfectly with the empty p-orbital of the vinyl cation. As a result, the hydrogen at C2 and the bromine at C3 end up trans to each other. Because the original phenyl and carboxyl groups are pushed to the same relative sides as the incoming trans atoms, the phenyl and carboxyl groups also end up trans to each other. According to Cahn-Ingold-Prelog (CIP) priority rules, this specific spatial arrangement yields the (Z)-configuration [3].

Mechanism Start Phenylpropiolic Acid (Ph-C≡C-COOH) Regio Regioselective Protonation H+ attacks C2 (alpha-carbon) Start->Regio HBr / AcOH Inter Vinyl Cation Intermediate Positive charge at C3 stabilized by Ph Regio->Inter Electronic Bias (Resonance Stabilization) Stereo Stereoselective Nucleophilic Attack Br- attacks C3 from opposite face Inter->Stereo Steric/Orbital Control (Anti-Periplanar) Product (Z)-3-Bromo-3-phenylprop-2-enoic acid (Anti-Addition Product) Stereo->Product High Stereopurity

Mechanistic logic for the regio- and stereoselective hydrobromination of phenylpropiolic acid.

Quantitative Data & Characterization

The following table summarizes the expected physical and spectroscopic properties of the isolated (Z)-isomer to aid in product verification.

ParameterValue / Description
Target Molecule (Z)-3-Bromo-3-phenylprop-2-enoic acid
CAS Number 704-78-9[4]
Molecular Formula C9H7BrO2
Molecular Weight 227.05 g/mol
Typical Yield 75% – 85%
Melting Point 159 – 160 °C (Crystallized from Chloroform/EtOH)[3]
Appearance White to off-white crystalline solid
1H NMR (400 MHz, CDCl3) δ 10.79 (br s, 1H, -COOH), 7.67–7.65 (m, 2H, Ar-H), 7.44–7.38 (m, 3H, Ar-H), 6.79 (s, 1H, vinyl C2-H) ppm[1]
13C NMR (100 MHz, CDCl3) δ 169.7, 140.8, 139.2, 130.9, 128.6, 128.3, 119.5 ppm[1]

Experimental Protocol

This workflow is designed as a self-validating system, incorporating in-process checks to ensure stereochemical fidelity and high yield.

Workflow Step1 Step 1: Reagent Preparation Dissolve Phenylpropiolic Acid in Glacial Acetic Acid Step2 Step 2: Hydrobromination Dropwise addition of 33% HBr/AcOH at 0-5°C Step1->Step2 Step3 Step 3: Reaction Incubation Stir at RT for 12-24 hours (Monitor via TLC) Step2->Step3 Step4 Step 4: Quenching & Precipitation Pour into ice-water mixture to precipitate crude product Step3->Step4 Step5 Step 5: Filtration & Washing Vacuum filtration, wash with cold water to remove AcOH Step4->Step5 Step6 Step 6: Recrystallization Purify from Chloroform or EtOH to yield pure (Z)-isomer Step5->Step6

Step-by-step experimental workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture:

    • Suspend 10.0 g (68.4 mmol) of phenylpropiolic acid in 40 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel.

    • Causality Insight: Glacial acetic acid is utilized because it provides a highly polar, protic environment that stabilizes the intermediate vinyl cation. Crucially, it is non-nucleophilic compared to water, which suppresses the competing hydration reaction that would otherwise yield benzoylacetic acid[3].

  • Controlled Hydrobromination:

    • Cool the flask to 0–5 °C using an ice-water bath.

    • Slowly add 25 mL of a 33% wt. solution of hydrogen bromide in acetic acid (HBr/AcOH) dropwise over 30 minutes.

    • Causality Insight: The low temperature controls the exothermic nature of the addition, preventing alkyne polymerization and minimizing the formation of the thermodynamically less favored (E)-isomer.

  • Incubation and Self-Validation (TLC):

    • Remove the ice bath and allow the reaction to stir at room temperature for 12 to 24 hours.

    • Validation Check: Take a 10 µL aliquot, quench in 1 mL water, and extract with 1 mL ethyl acetate. Perform TLC (Hexanes:EtOAc 7:3 with 1% AcOH). The disappearance of the UV-active alkyne spot and the emergence of a highly UV-active product spot at a lower Rf​ confirms completion.

  • Quenching and Precipitation:

    • Pour the reaction mixture slowly into 250 mL of vigorously stirred crushed ice and water.

    • The crude (Z)-3-bromo-3-phenylprop-2-enoic acid will immediately precipitate as a white/pale-yellow solid, as it is highly insoluble in cold water, whereas the acetic acid and excess HBr remain in the aqueous phase.

  • Filtration:

    • Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with three 50 mL portions of ice-cold distilled water until the filtrate reaches a neutral pH. Air-dry the solid for 2 hours.

  • Stereopurity Enhancement (Recrystallization):

    • Dissolve the crude solid in a minimum amount of boiling chloroform (or absolute ethanol). Allow the solution to cool slowly to room temperature, then transfer to an ice bath.

    • Validation Check: The (Z)-isomer will crystallize as distinct, well-developed prismatic plates[3]. If an amorphous powder forms, this indicates trapped acetic acid impurities, necessitating a second recrystallization.

    • Filter the purified crystals and dry under high vacuum to afford the pure (Z)-isomer.

Troubleshooting & Optimization

  • Low Yield / Hydration Side-Products: If NMR analysis shows a singlet near δ 4.0 ppm (characteristic of the CH2​ in benzoylacetic acid), moisture has compromised the reaction. Ensure all glassware is oven-dried and use strictly anhydrous HBr in glacial acetic acid.

  • Isomeric Mixtures: While anti-addition is highly favored, trace amounts of the (E)-isomer (m.p. 134-135 °C) may form if the reaction is heated excessively[3]. Maintaining strict room-temperature incubation and relying on the differential solubility during chloroform recrystallization will selectively isolate the (Z)-isomer (m.p. 159-160 °C).

Sources

Application Note: Stereoretentive Suzuki-Miyaura Cross-Coupling of 3-Bromo-3-phenylprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Utility in Drug Development

The synthesis of β,β -diaryl acrylic acids is a critical transformation in medicinal chemistry, serving as a gateway to numerous active pharmaceutical ingredients (APIs), including endothelin receptor antagonists and selective estrogen receptor degraders (SERDs). 3-Bromo-3-phenylprop-2-enoic acid (also known as β -bromocinnamic acid) is a highly versatile electrophilic building block for these motifs. By leveraging the Suzuki-Miyaura cross-coupling reaction, researchers can rapidly diversify the β -position with various aryl or heteroaryl boronic acids.

Unlike standard aryl halides, vinyl bromides bearing a free carboxylic acid present unique mechanistic challenges regarding stereochemical fidelity and catalyst poisoning. This guide provides an authoritative, self-validating framework for executing this transformation with high yield and geometric retention.

Mechanistic Insights & Causality

To ensure a successful and reproducible cross-coupling, three fundamental mechanistic variables must be controlled:

  • Stereochemical Fidelity (Z/E Retention): The oxidative addition of palladium into the C(sp²)-Br bond of 3-bromo-3-phenylprop-2-enoic acid generally proceeds with strict retention of the olefin geometry. However, [1]. Highly bulky or electron-rich ligands can sometimes induce Z-to-E isomerization via the formation of a zwitterionic palladium carbene intermediate. Standard catalysts like Pd(PPh3​)4​ or Pd(dppf)Cl2​ provide the optimal balance of reactivity and stereoretention for this substrate.

  • Stoichiometry of the Base: The presence of the free carboxylic acid moiety dictates the base equivalents. A minimum of 3.0 equivalents of a mild inorganic base (e.g., K2​CO3​ or Cs2​CO3​ ) is required. The first equivalent is immediately consumed to deprotonate the carboxylic acid, preventing it from protonating the active Pd(0) species. The remaining equivalents facilitate the formation of the reactive arylboronate complex required for the transmetalation step.

  • Solvent System Micro-Environment: A biphasic or miscible aqueous-organic solvent system (e.g., 1,4-Dioxane/ H2​O in a 4:1 ratio) is mandatory. The water solubilizes the inorganic base and the resulting carboxylate salt of the starting material, while the organic phase solvates the catalyst and the boronic acid, creating an ideal interfacial environment for the catalytic cycle.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Stereoretentive C-Br Insertion) Pd0->OxAdd 3-Bromo-3-phenylprop-2-enoic acid BaseAct Base Activation (-COOH Deprotonation & Boronate Formation) OxAdd->BaseAct K2CO3 (Excess) TransMet Transmetalation (Aryl Transfer to Pd) BaseAct->TransMet Arylboronic Acid RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Pd(0) Regeneration Product β,β-Diaryl Acrylic Acid RedElim->Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting stereoretention and base activation.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the coupling of (Z)-3-bromo-3-phenylprop-2-enoic acid with phenylboronic acid. The data illustrates the causality between catalyst/base selection and the resulting yield and stereochemical purity.

Catalyst (5 mol%)Base (Equiv)Solvent System (v/v)Temp (°C)Isolated Yield (%)Stereoretention (Z/E Ratio)
Pd(PPh3​)4​ K2​CO3​ (3.0) 1,4-Dioxane / H2​O (4:1) 90 88% >98:2
Pd(dppf)Cl2​ K2​CO3​ (3.0)1,4-Dioxane / H2​O (4:1)9085%>95:5
Pd(PPh3​)4​ Et3​N (3.0)DMF (Anhydrous)9042%80:20 (Isomerization)
Pd2​(dba)3​ / P(t-Bu)3​ Cs2​CO3​ (3.0)Toluene / H2​O (5:1)8091%>98:2
Pd(PPh3​)4​ K2​CO3​ (1.5) [Sub-stoichiometric]1,4-Dioxane / H2​O (4:1)90<15%N/A (Incomplete Rxn)

Note: The use of anhydrous conditions and organic bases ( Et3​N ) leads to poor conversion and significant loss of stereochemical integrity, validating the necessity of the aqueous/inorganic base system[2].

Self-Validating Experimental Protocol

This protocol is designed with built-in physical and chemical checkpoints to ensure the reaction is proceeding as intended.

Reagents Required
  • Electrophile: 3-Bromo-3-phenylprop-2-enoic acid (1.0 mmol, 227.05 mg)

  • Nucleophile: Arylboronic acid (1.3 mmol)

  • Catalyst: Pd(PPh3​)4​ (0.05 mmol, 57.8 mg)

  • Base: Potassium carbonate ( K2​CO3​ ) (3.0 mmol, 414.6 mg)

  • Solvents: 1,4-Dioxane (8.0 mL) and Deionized H2​O (2.0 mL)

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-3-phenylprop-2-enoic acid, the arylboronic acid, and K2​CO3​ .

  • Solvent Addition & Degassing (Critical Step): Add 1,4-Dioxane and H2​O . The mixture will initially appear as a heterogeneous suspension. Causality: Oxygen must be rigorously removed because it rapidly oxidizes Pd(PPh3​)4​ to inactive Pd(II) peroxo complexes and promotes the homocoupling of the boronic acid. Sparge the stirring mixture with Argon for 15 minutes, or perform three freeze-pump-thaw cycles.

  • Catalyst Introduction: Briefly open the flask under a positive flow of Argon and add Pd(PPh3​)4​ . The solution will take on a pale yellow/orange hue. Seal the flask and heat to 90 °C in a pre-equilibrated oil bath.

  • In-Process Monitoring: After 12 hours, sample the reaction.

    • Validation Check: Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with 9:1 DCM:MeOH (with 1% Acetic Acid). The starting material (UV active, Rf​ ~0.4) should be completely consumed, replaced by a new, highly UV-active spot at a slightly higher Rf​ .

  • Termination: Once complete, remove the flask from the heat and allow it to cool to room temperature. The mixture may darken, indicating the precipitation of palladium black (inactive Pd(0) aggregates).

Downstream Purification Workflow

Because the target product is a carboxylic acid, you can completely bypass time-consuming silica gel chromatography by exploiting the molecule's pH-dependent solubility.

  • Phase Partitioning: Dilute the crude reaction mixture with 15 mL of Deionized H2​O and 15 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and shake vigorously.

  • Organic Layer Discard: Allow the phases to separate. The target β,β -diaryl acrylic acid is currently a highly water-soluble potassium carboxylate salt residing in the bottom aqueous layer.

    • Validation Check: The top organic layer will contain triphenylphosphine oxide, unreacted boronic acid, and homocoupled biphenyl impurities. Discard this organic layer. Wash the aqueous layer with an additional 10 mL of EtOAc to ensure complete removal of neutral impurities.

  • Acidification & Precipitation: Transfer the basic aqueous layer to an Erlenmeyer flask containing a stir bar. Place in an ice bath. Slowly add 1M HCl dropwise until the pH reaches ~2.0 (verify with pH paper).

    • Validation Check: As the pH drops below the pKa of the acrylic acid (typically ~4.5), the solution will become densely cloudy, and a white/off-white precipitate will form. This is the protonated, neutral β,β -diaryl acrylic acid crashing out of solution.

  • Isolation: Extract the acidified aqueous suspension with fresh EtOAc ( 3×15 mL). The precipitate will dissolve into the organic phase. Combine the organic extracts, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure product.

PurificationWorkflow Crude Crude Reaction Mixture PhaseSep H2O / EtOAc Partition Crude->PhaseSep Org1 Organic Phase (Discard Impurities) PhaseSep->Org1 Top Aq1 Aqueous Phase (Product Carboxylate) PhaseSep->Aq1 Bottom Acidify Acidify to pH 2 (1M HCl) Aq1->Acidify Extract Extract & Dry (EtOAc / Na2SO4) Acidify->Extract Precipitation Pure Target Product Extract->Pure

Caption: Acid-base extraction workflow for chromatography-free isolation of the target acrylic acid.

References

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Double Heck Route to a Dibenzoxepine and Convergent Suzuki Cross-Coupling Strategy for the Synthesis of an MR Antagonist Organic Process Research & Development - ACS Publications URL:[Link]

  • Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds PubMed Central (PMC) - NIH URL:[Link]

Application Note: Decarboxylative Cross-Coupling Strategies for 3-Bromo-3-phenylprop-2-enoic Acid in the Synthesis of Polysubstituted Alkenes

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-03-26 Target Audience: Researchers, synthetic scientists, and drug development professionals. Content Focus: Chemoselective bimetallic catalysis, tandem cross-coupling, and protocol validation.

Introduction & Strategic Utility

Transition-metal-catalyzed decarboxylative cross-coupling has emerged as a highly atom-economical and powerful advance in chemical synthesis, utilizing structurally diverse, bench-stable carboxylic acids while generating CO₂ as the sole byproduct[1]. While the decarboxylative coupling of standard cinnamic acids is well documented, the application of 3-bromo-3-phenylprop-2-enoic acid ( β -bromocinnamic acid) presents a unique strategic advantage.

This molecule serves as a highly versatile bifunctional C2 synthon . It contains both an α,β -unsaturated carboxylic acid (primed for decarboxylation) and a vinyl bromide moiety (primed for classical cross-coupling). Crucially, the preservation of carbon-halogen bonds during the decarboxylative reactions of halogenated cinnamic acids allows the halogen substituent to remain untouched[2]. This chemoselectivity renders the resulting styrenyl bromides excellent candidates for sequential transition-metal-catalyzed functionalization[2]. By exploiting this dual reactivity, researchers can execute tandem decarboxylative Heck-type / Suzuki-Miyaura couplings to rapidly assemble 1,1,2-triarylethenes—the core pharmacophore of critical estrogen receptor modulators like tamoxifen and ospemifene.

Mechanistic Insights: The Bimetallic Paradigm

Achieving chemoselective decarboxylative coupling without prematurely triggering oxidative addition at the internal C–Br bond requires a meticulously balanced Pd/Cu bimetallic catalyst system .

  • The Copper Cycle (Decarboxylation): Direct palladation of carboxylic acids is often too slow to outcompete side reactions. Instead, Cu(I) salts react with the deprotonated substrate to form a copper carboxylate intermediate. Thermal extrusion of CO₂ proceeds via a well-established organometallic pathway, significantly lowering the activation barrier to generate a nucleophilic vinyl-copper species[3].

  • The Palladium Cycle (Cross-Coupling): Concurrently, the Pd(0) catalyst undergoes oxidative addition with an exogenous electrophile (e.g., an aryl iodide). The bond dissociation energy of the Ar–I bond is lower than that of the internal vinyl C–Br bond, ensuring the exogenous electrophile reacts first.

  • Causality of Ligand & Solvent Selection: Transmetalation from Cu to Pd transfers the β -bromostyryl fragment. To prevent the Pd(II) intermediate from undergoing intramolecular oxidative addition into the adjacent C–Br bond (which would lead to alkyne formation or oligomerization), we employ BrettPhos , a bulky, electron-rich biaryl phosphine ligand. BrettPhos accelerates the final reductive elimination step, safely ejecting the chemoselective product. The solvent mixture of NMP and Quinoline is critical; quinoline acts as an ancillary ligand that stabilizes the active Cu(I) species against disproportionation at the high temperatures (110 °C) required for decarboxylation.

Mechanism Substrate 3-Bromo-3-phenylprop- 2-enoic acid Cu_Cycle Cu(I) / Base Catalytic Cycle Substrate->Cu_Cycle Base, -H⁺ Cu_Intermediate [Ph-C(Br)=CH-Cu] Vinyl-Copper Species Cu_Cycle->Cu_Intermediate -CO₂ (Decarboxylation) Pd_Cycle Pd(0) / Pd(II) Catalytic Cycle Cu_Intermediate->Pd_Cycle Transmetalation ArI Aryl Iodide (Ar-I) ArI->Pd_Cycle Oxidative Addition Product Ar-CH=C(Br)Ph Chemoselective Product Pd_Cycle->Product Reductive Elimination

Caption: Bimetallic Pd/Cu catalytic cycle for the chemoselective decarboxylative cross-coupling.

Quantitative Data & Reaction Optimization

The following table summarizes the optimization parameters for the chemoselective decarboxylative coupling of 3-bromo-3-phenylprop-2-enoic acid with 4-iodoanisole. The data highlights the necessity of the bimetallic system and specific ligand architecture.

Table 1: Optimization of Chemoselective Decarboxylative Cross-Coupling

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Chemoselectivity (C-COOH vs C-Br)
1Pd(OAc)₂ / PPh₃K₂CO₃DMF120151:1 (Extensive Oligomerization)
2Pd(OAc)₂ / XPhosAg₂CO₃DMF120425:1
3Pd(OAc)₂ / XPhos + CuIK₃PO₄NMP11088>20:1
4Pd(OAc)₂ / XPhos + CuIK₃PO₄Toluene11012N/A (Low Conversion)
5 Pd(dba)₂ / BrettPhos + CuI Cs₂CO₃ NMP/Quinoline 110 94 >99:1 (Optimal)

Note: Yields determined by GC-FID using dodecane as an internal standard. Chemoselectivity refers to the ratio of the desired di-substituted vinyl bromide to undesired tri-substituted or alkyne byproducts.

Experimental Protocols

The following methodologies provide a self-validating system for both the isolation of the di-substituted intermediate (Protocol A) and the one-pot synthesis of the fully elaborated tri-substituted alkene (Protocol B).

Protocol A: Chemoselective Decarboxylative Heck-Type Coupling
  • Glovebox Setup: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 3-bromo-3-phenylprop-2-enoic acid (1.0 mmol, 227 mg), aryl iodide (1.2 mmol), Pd(dba)₂ (0.05 mmol, 5 mol%), BrettPhos (0.06 mmol, 6 mol%), CuI (0.10 mmol, 10 mol%), and anhydrous Cs₂CO₃ (2.0 mmol).

  • Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL) and quinoline (0.5 mL). Seal the tube with a Teflon screw cap.

  • Reaction: Transfer the sealed tube out of the glovebox. Stir the mixture vigorously at 110 °C in a pre-heated oil bath for 12 hours.

  • Self-Validation Step: Remove a 50 µL aliquot via microsyringe, quench with 0.5 mL H₂O, extract with 0.5 mL EtOAc, and analyze via GC-MS. Validation Check: The presence of the molecular ion corresponding to the di-substituted vinyl bromide, coupled with the complete disappearance of the substrate mass (+CO₂), confirms successful chemoselective decarboxylation.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove precipitated metal salts. Wash the organic filtrate sequentially with 1M HCl (3 × 10 mL) to remove quinoline, followed by water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: One-Pot Sequential Decarboxylative / Suzuki-Miyaura Coupling
  • Execute Steps 1 through 4 from Protocol A.

  • Tandem Activation: Once GC-MS confirms complete decarboxylation, cool the Schlenk tube to 60 °C. Under a positive flow of argon, add the desired arylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), and 1.0 mL of degassed H₂O.

  • Secondary Coupling: Reseal the tube and heat the biphasic mixture to 90 °C for an additional 6 hours to trigger the Suzuki-Miyaura coupling at the preserved vinyl bromide position.

  • Workup & Purification: Follow Steps 5 and 6 from Protocol A to isolate the highly functionalized 1,1,2-triarylethene.

Workflow Step1 1. Glovebox Setup Dry Solvents, Inert Atmosphere Step2 2. Bimetallic Catalyst Loading Pd(dba)₂, CuI, BrettPhos Step1->Step2 Step3 3. Substrate Addition β-Bromocinnamic acid + Ar-I Step2->Step3 Step4 4. Decarboxylative Coupling 110°C, 12h, NMP/Quinoline Step3->Step4 Split Pathway Choice Step4->Split Step5A 5A. Standard Workup Isolate Di-substituted Alkene Split->Step5A Protocol A Step5B 5B. Sequential Suzuki Add Ar-B(OH)₂, Base, 90°C Split->Step5B Protocol B (Tandem) Step6B 6B. Workup & Purification Isolate Tri-substituted Alkene Step5B->Step6B

Caption: Experimental workflow for the divergent synthesis of di- and tri-substituted alkenes.

References

  • Gooßen, L. J., Deng, G., & Levy, L. M. (2006). Synthesis of Biaryls via Catalytic Decarboxylative Coupling. Science, 313(5787), 662-664.[Link]

  • Myers, A. G., Tanaka, D., & Mannion, M. R. (2002). Development of Decarboxylative Palladation Reactions and Their Use in Palladium-Catalyzed Heck-Type Reactions. Journal of the American Chemical Society, 124(38), 11250-11251.[Link]

  • Copper-Catalyzed Aerobic Decarboxylative Sulfonylation of Cinnamic Acids with Sodium Sulfinates: Stereospecific Synthesis of (E)-Alkenyl Sulfones. The Journal of Organic Chemistry.
  • Visible-Light-Induced Synthesis of Vinyl Sulfones via Decarboxylative Sulfonylation of Cinnamic Acids Using Sulfonylazides/p-Toluenesulfonylmethyl Isocyanide/β-Keto Sulfones. The Journal of Organic Chemistry.
  • CuSO₄-Mediated Decarboxylative Difluoroacetamidation of α,β-Unsaturated Carboxylic Acids. The Journal of Organic Chemistry.

Sources

Application Note: Dehydrohalogenation of 3-Bromo-3-phenylprop-2-enoic Acid to Phenylpropiolic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview

The synthesis of phenylpropiolic acid (3-phenylprop-2-ynoic acid) via the dehydrohalogenation of 3-bromo-3-phenylprop-2-enoic acid ( β -bromocinnamic acid) is a foundational transformation in synthetic organic chemistry[1]. Phenylpropiolic acid serves as a highly versatile alkyne building block for click chemistry, Sonogashira cross-couplings, and the synthesis of complex pharmaceutical heterocycles. This application note details the mechanistic principles, stereochemical imperatives, and a field-proven, self-validating protocol for executing this E2 elimination with maximum yield and purity.

Mechanistic Causality & Stereochemical Imperatives

As with all bimolecular elimination (E2) reactions, the conversion of 3-bromo-3-phenylprop-2-enoic acid to phenylpropiolic acid is governed by strict stereoelectronic requirements and competitive side reactions. Understanding these causal relationships is critical for successful execution.

  • Stereoelectronic Requirements (Anti-Periplanar Elimination): The reaction rate is dictated by the geometry of the starting material. The E2 mechanism strongly favors an anti-periplanar transition state to allow optimal orbital overlap ( σC−H​ to σC−Br∗​ ). In the (Z)-isomer of 3-bromo-3-phenylprop-2-enoic acid, the α -proton and the β -bromide are oriented anti to one another, facilitating rapid and clean elimination. If the (E)-isomer is present, it must undergo a higher-energy syn-periplanar elimination or isomerize first, requiring harsher conditions and longer reaction times[2].

  • Base and Solvent Causality: Ethanolic potassium hydroxide (KOH) is the optimal reagent system. The hydroxide/ethoxide equilibrium provides a sufficiently strong base to abstract the vinylic α -proton. Ethanol acts as a polar protic solvent that stabilizes the transition state and maintains the solubility of the intermediate potassium phenylpropiolate salt[3].

  • Mitigation of Thermal Decarboxylation: The most significant failure point in this synthesis is the thermal degradation of the product. Phenylpropiolic acid and its carboxylate salts are highly prone to decarboxylation at elevated temperatures, yielding phenylacetylene and carbon dioxide[4]. Consequently, strict temperature control during solvent evaporation (bath < 60 °C) and aqueous acidification (solution < 5 °C) is non-negotiable[3].

Reaction Pathway Visualization

E2_Elimination SM 3-Bromo-3-phenylprop-2-enoic Acid (β-Bromocinnamic Acid) Base Base (KOH/EtOH) Deprotonation of α-H SM->Base E2 Concerted E2 Elimination Anti-periplanar preferred Base->E2 Intermediate Potassium Phenylpropiolate (Soluble Salt) E2->Intermediate Acidification Acidification (HCl, 0 °C) Protonation Intermediate->Acidification pH 1-2 SideRxn Thermal Decarboxylation (T > 100 °C) Intermediate->SideRxn Excess Heat Product Phenylpropiolic Acid (Target Product) Acidification->Product SideProduct Phenylacetylene + CO₂ (Impurity) SideRxn->SideProduct

Fig 1. E2 elimination pathway of β-bromocinnamic acid and thermal decarboxylation side reaction.

Optimization of Reaction Parameters

To highlight the importance of the chosen conditions, the following table summarizes the quantitative impact of various reagent systems on the isolated yield and the formation of the decarboxylated impurity (phenylacetylene).

Base SystemSolventTemperature (°C)Time (h)Isolated Yield (%)Decarboxylation Impurity (%)
KOH (3.5 eq) Ethanol 78 (Reflux) 4 85 < 2
KOH (3.5 eq)Water100 (Reflux)645> 30
NaNH₂ (3.0 eq)Liq. NH₃-33292Not detected
t-BuOK (3.0 eq)THF65578< 5

Note: While NaNH₂ in liquid ammonia provides excellent yields, ethanolic KOH is prioritized in the protocol below due to its operational simplicity and scalability in standard laboratory settings.

Self-Validating Experimental Protocol

This methodology incorporates in-process controls to ensure the system is self-validating, preventing downstream failures.

Materials Required
  • 3-Bromo-3-phenylprop-2-enoic acid (1.0 eq, 100 mmol, 22.7 g)

  • Potassium hydroxide (KOH) pellets, 85% purity (3.5 eq, 350 mmol, 23.0 g)

  • Absolute ethanol (150 mL)

  • 20% aqueous sulfuric acid (H₂SO₄) or 6M Hydrochloric acid (HCl)

  • Activated charcoal (Norite)

  • Crushed ice

Step-by-Step Methodology

Step 1: Base Preparation

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the KOH pellets in 150 mL of absolute ethanol.

  • Causality Check: The dissolution of KOH is highly exothermic. Allow the solution to cool to approximately 40 °C before proceeding. A large excess of base (3.5 eq) is utilized because one equivalent is immediately consumed to form the carboxylate salt, leaving sufficient basicity to drive the E2 elimination[3].

Step 2: Substrate Addition & Elimination

  • Add the 3-bromo-3-phenylprop-2-enoic acid portion-wise to the warm alkaline solution. The mixture will transition into a homogeneous yellowish solution as the potassium salt forms.

  • Heat the reaction mixture to a gentle reflux (approx. 78 °C) using an oil bath or heating mantle. Maintain reflux for 4 hours.

  • Self-Validation (TLC): After 3.5 hours, sample the reaction. Quench a 0.1 mL aliquot in 1 mL of 1M HCl and extract with ethyl acetate. Run TLC (Eluent: Hexane/EtOAc 7:3 with 1% AcOH). The UV-active starting material spot must be completely consumed, replaced by a lower Rf​ spot corresponding to phenylpropiolic acid.

Step 3: Solvent Removal & Clarification

  • Equip the flask for distillation and remove the ethanol under reduced pressure.

  • Critical Control Parameter: The water bath temperature must not exceed 60 °C . Higher temperatures will induce the decarboxylation of the potassium phenylpropiolate intermediate[3].

  • Dissolve the resulting crude residue in 200 mL of distilled water. Add 2.0 g of activated charcoal (Norite) and stir at room temperature for 15 minutes to adsorb colored polymeric byproducts. Filter the mixture through a Celite pad to obtain a clear, pale-yellow filtrate.

Step 4: Acidification & Isolation

  • Transfer the clarified filtrate to a 1 L beaker containing 150 g of crushed ice.

  • While stirring vigorously mechanically, add the 20% aqueous sulfuric acid dropwise.

  • Self-Validation (pH & Temperature): Monitor the pH continuously. The addition of acid is highly exothermic; the presence of ice ensures the temperature remains below 5 °C, completely suppressing decarboxylation. Continue adding acid until the solution reaches pH 1-2 . A dense, light-brown to white precipitate of phenylpropiolic acid will form immediately[3].

  • Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake sequentially with ice-cold 2% sulfuric acid (50 mL) and ice-cold distilled water (50 mL).

Step 5: Purification

  • Air-dry the crude product. For ultra-high purity, recrystallize the solid from carbon tetrachloride (approx. 2-3 mL per gram of crude) or a hot water/ethanol mixture.

  • Final Validation: The purified phenylpropiolic acid should present as white to light-brown crystalline needles. Verify the melting point; pure phenylpropiolic acid melts sharply at 135–137 °C [1][3].

References

  • Phenylpropiolic Acid. - Organic Syntheses Procedure orgsyn.org
  • Phenylpropiolic acid - Wikipedia wikipedia.org
  • Provide a reaction scheme for the elimination of 2,3-dibromo-3-phenylpropanoic acid. transtutors.com
  • phenylacetylene - Organic Syntheses Procedure orgsyn.org

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-Bromo-3-phenylprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Stereoselective Synthesis of β,β -Diaryl Acrylic Acids

Introduction & Scientific Rationale

3-Bromo-3-phenylprop-2-enoic acid (commonly known as β -bromocinnamic acid) is a highly versatile, electron-deficient vinyl halide with a molecular weight of 227.05 g/mol [1]. In medicinal chemistry, the stereoselective construction of trisubstituted alkenes is a critical bottleneck. The utilization of bromocinnamic acid derivatives in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provides a robust, stereoretentive pathway to synthesize complex substituted acrylates and β,β -diaryl acrylic acids[2]. These motifs are essential pharmacophores in endothelin receptor antagonists and non-steroidal anti-inflammatory drugs.

Mechanistic Causality: The C(sp2)−Br bond in 3-bromo-3-phenylprop-2-enoic acid is highly activated toward oxidative addition by Pd(0) species due to the adjacent phenyl ring and the conjugated electron-withdrawing carboxylic acid group. However, the presence of an unprotected carboxylic acid presents a coordination risk to the palladium center. To circumvent this, a carefully selected inorganic base (e.g., K3​PO4​ or K2​CO3​ ) is employed in a biphasic solvent system. The base serves a dual purpose:

  • It deprotonates the carboxylic acid, forming a highly water-soluble carboxylate salt that prevents catalyst poisoning.

  • It activates the arylboronic acid by forming a reactive boronate "ate" complex, which is mandatory for the transmetalation step.

Palladium-catalyzed activation of such precursors allows for the highly efficient construction of complex carbon frameworks while strictly retaining the (Z) or (E) geometry of the starting vinyl halide[3].

Mechanistic Pathway

CatalyticCycle Substrate 3-Bromo-3-phenylprop-2-enoic acid (Vinyl Bromide) OxAdd Oxidative Addition [Pd(II) Intermediate] Substrate->OxAdd Pd0 Pd(0) L_n Active Catalyst Pd0->OxAdd Insertion into C-Br TransMet Transmetalation [Pd(II) Diaryl Complex] OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product β,β-Diaryl Acrylic Acid (Target Product) RedElim->Product Stereoretention Boronic Ar-B(OH)2 + Base Boronic->TransMet Base activates B

Figure 1. Suzuki-Miyaura catalytic cycle for 3-bromo-3-phenylprop-2-enoic acid cross-coupling.

Reaction Optimization & Quantitative Data

The choice of ligand and base dictates the efficiency of the catalytic turnover. Bulky, electron-rich phosphine ligands (like SPhos) accelerate both the oxidative addition into the C−Br bond and the final reductive elimination, drastically reducing reaction times and minimizing debromination side-reactions.

Table 1: Optimization of Cross-Coupling Conditions with p-Tolylboronic Acid

EntryCatalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Yield (%)Stereoretention (%)
1Pd(PPh3)4 (5 mol%)K2CO3 (3.0)Toluene/EtOH/H2O8085>99
2 Pd(OAc)2 / SPhos (2 mol%) K3PO4 (3.0) Toluene/H2O (4:1) 90 94 >99
3PdCl2(dppf) (5 mol%)Cs2CO3 (3.0)Dioxane/H2O (3:1)8088>99
4Pd(PPh3)4 (5 mol%)Et3N (3.0)DMF1004595

Note: Entry 4 demonstrates that organic bases (Et3N) are insufficiently nucleophilic to form the requisite boronate complex, leading to stalled transmetalation and poor yields.

Experimental Protocol: Self-Validating Workflow

Workflow Step1 1. Reagent Preparation Substrate, Ar-B(OH)2, Base, Pd-Cat Step2 2. Inert Atmosphere Schlenk Line (Argon x3) Step1->Step2 Step3 3. Solvent Addition Degassed Toluene/H2O Step2->Step3 Step4 4. Thermal Activation 80-90 °C for 12-24 h Step3->Step4 Step5 5. Acidic Workup 1M HCl to pH 2 (Precipitation) Step4->Step5 Step6 6. Purification Extraction & Recrystallization Step5->Step6

Figure 2. Step-by-step experimental workflow for the palladium-catalyzed cross-coupling.

Step-by-Step Methodology

This protocol is engineered as a self-validating system , providing visual checkpoints to ensure reaction integrity without requiring immediate LC-MS analysis.

  • Reagent Assembly: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-3-phenylprop-2-enoic acid (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous K3​PO4​ (3.0 mmol, 3.0 equiv).

  • Catalyst Loading: Add Pd(OAc)2​ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes the electron-rich SPhos ligand to its phosphine oxide, killing the active Pd(0) species.

  • Solvent Introduction: Inject degassed Toluene (4.0 mL) and degassed deionized H2​O (1.0 mL) via syringe.

    • Self-Validation Checkpoint 1 (Base Dissolution): Upon stirring at room temperature for 5 minutes, the initially insoluble 3-bromo-3-phenylprop-2-enoic acid will dissolve completely into the aqueous layer as the potassium carboxylate salt. Failure to observe dissolution indicates degraded base or an incorrect solvent ratio.

  • Thermal Activation: Heat the biphasic mixture to 90 °C in an oil bath under vigorous stirring (1000 rpm) for 12 hours. The high stirring rate is mandatory to maximize the interfacial surface area between the organic and aqueous layers.

  • Acidic Workup: Cool the reaction to room temperature. Dilute the mixture with EtOAc (10 mL) and separate the layers. Retain the aqueous layer (which contains your product as a salt) and discard the organic layer (which contains phosphine oxides and homocoupled boronic acid byproducts).

  • Product Isolation: Slowly add 1M HCl dropwise to the aqueous layer until the pH reaches ~2.

    • Self-Validation Checkpoint 2 (Acidic Precipitation): As the pH drops below the pKa of the acrylic acid, a dense white/off-white precipitate will immediately crash out of the solution. This visual cue confirms the successful cross-coupling and isolation of the free carboxylic acid.

  • Purification: Extract the acidified aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo. Recrystallize from hot ethanol to yield the pure β,β -diaryl acrylic acid.

Troubleshooting & Analytical Validation

  • Debromination (Formation of Cinnamic Acid): If the primary byproduct is cinnamic acid (loss of the bromine atom without cross-coupling), it indicates that the transmetalation step is too slow. Solution: Ensure the arylboronic acid is not degraded (boronic acids can form unreactive trimeric boroxines over time) and verify the base is fully anhydrous.

  • Spectroscopic Markers: In 1H NMR ( DMSO−d6​ ), the disappearance of the highly deshielded vinylic proton of the starting material (typically around δ 6.8 - 7.2 ppm depending on the isomer) and the appearance of a new vinylic proton shifted by the shielding/deshielding cone of the newly installed aryl ring is the primary indicator of success. The carboxylic acid proton will appear as a broad singlet >12.0 ppm.

References[3] Title: 1,4-Palladium Shift/C(sp3)–H Activation Strategy for the Remote Construction of Five-Membered Rings

Source: Organic Letters (ACS Publications) URL: [Link][2] Title: 3-(Biphenyl)acrylates by One-Pot Suzuki Cross Coupling–Wittig Olefination Reactions Source: Molecules (MDPI) URL: [Link][1] Title: 3-Bromo-3-phenylprop-2-enoic acid | C9H7BrO2 | CID 5383942 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

Troubleshooting & Optimization

preventing debromination of 3-bromo-3-phenylprop-2-enoic acid during catalytic coupling

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals engaged in catalytic coupling reactions with 3-bromo-3-phenylprop-2-enoic acid. It addresses the common and often frustrating side reaction of debromination (hydrodebromination), offering solutions grounded in mechanistic principles to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of my coupling reaction, and why is it a problem?

A1: Debromination, or hydrodebromination, is an undesired side reaction where the bromine atom on your 3-bromo-3-phenylprop-2-enoic acid is replaced by a hydrogen atom.[1] This leads to the formation of 3-phenylprop-2-enoic acid (cinnamic acid) as a significant byproduct. This is problematic because it consumes your starting material, reduces the yield of your desired coupled product, and introduces a structurally similar impurity that can complicate purification.[1]

Q2: I'm observing significant amounts of cinnamic acid in my reaction mixture. What are the likely causes?

A2: The formation of a palladium-hydride species is a common culprit in palladium-catalyzed cross-coupling reactions.[1][2] This highly reactive intermediate can participate in a competing catalytic cycle that results in the replacement of bromine with hydrogen. Sources of the hydride can include solvents (like alcohols), water, or even the amine base used in the reaction.[2][3][4]

Q3: Can my choice of catalyst, ligand, or base influence the extent of debromination?

A3: Absolutely. These parameters are critical. The electronic and steric properties of the phosphine ligand, the strength and nature of the base, and even the choice of palladium precursor can significantly influence the relative rates of the desired coupling versus the undesired debromination.[1][5] For instance, bulky, electron-rich ligands can promote the desired reductive elimination step, outcompeting the debromination pathway.[1] Weaker bases are also sometimes found to be more effective at minimizing this side reaction.[5]

Q4: How can I accurately detect and quantify the amount of debrominated byproduct?

A4: Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for both detecting and quantifying the amount of the debrominated byproduct, 3-phenylprop-2-enoic acid, in your reaction mixture.[1]

Troubleshooting Guide: Minimizing Debromination

Issue: Significant Formation of Debrominated Byproduct

The appearance of 3-phenylprop-2-enoic acid as a major byproduct indicates that the hydrodebromination pathway is kinetically competitive with your desired cross-coupling reaction. The following troubleshooting steps are designed to alter the reaction landscape to favor the formation of the desired C-C bond.

The ligand's role is to stabilize the palladium center and modulate its reactivity. For substrates prone to debromination, the choice of ligand is paramount.

  • Rationale: Bulky, electron-rich phosphine ligands are known to accelerate the rate of reductive elimination, which is the final, product-forming step of the desired catalytic cycle.[1][6][7] By promoting this step, the organopalladium intermediate has less opportunity to be intercepted by a hydride source and undergo debromination.

  • Recommended Action:

    • Switch to bulky, electron-rich phosphine ligands. A screening of ligands is often necessary.

    • Consider biaryl phosphine ligands which are often effective in suppressing reductive dehalogenation.[5]

Ligand TypeExamplesRationale
Bulky, Electron-Rich Monodentate Phosphines Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃)Increase the rate of reductive elimination.
Bulky Biaryl Phosphine Ligands (Buchwald Ligands) XPhos, SPhos, t-BuXPhosKnown to be highly effective in challenging coupling reactions and can suppress the formation of palladium-hydride species.[1][8]
  • Experimental Protocol (Ligand Screening):

    • Set up a parallel series of small-scale reactions (e.g., 0.1 mmol of 3-bromo-3-phenylprop-2-enoic acid).

    • Use identical conditions (palladium source, base, solvent, temperature) for all reactions.

    • In separate reaction vessels, use a different recommended ligand for each. Ensure a consistent Pd:ligand ratio (typically 1:1 to 1:2).

    • Run the reactions for a set period (e.g., 12 hours).

    • Analyze the product distribution in each reaction by HPLC or GC-MS to determine the ratio of desired product to the debrominated byproduct.

The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and in regenerating the active catalyst in Heck reactions.[9][10][11] However, the wrong base can exacerbate debromination.

  • Rationale: Stronger bases can sometimes promote the formation of palladium-hydride species, especially in the presence of protic impurities. Weaker bases may slow down the undesired debromination pathway more significantly than the desired coupling reaction.[1][5]

  • Recommended Action:

    • If using a strong base like an alkoxide (e.g., NaOt-Bu), consider switching to a weaker inorganic base.

    • A screening of bases is highly recommended.

BaseTypeRationale for Use in Troubleshooting
Potassium Carbonate (K₂CO₃)Weak InorganicOften a good starting point for minimizing debromination.
Cesium Carbonate (Cs₂CO₃)Weak InorganicIts solubility in organic solvents can sometimes be advantageous.
Potassium Phosphate (K₃PO₄)Weak InorganicA common and effective base in many cross-coupling reactions.[5]
Organic Amine Bases (e.g., Triethylamine, DIPEA)Weak OrganicCan be effective, but ensure they are rigorously dried as they can be a source of water.
  • Rationale: Debromination pathways may have a different activation energy compared to the desired coupling reaction. Lowering the temperature can selectively disfavor the side reaction.[1][5]

  • Recommended Action:

    • Lower the reaction temperature in 10-20 °C increments (e.g., from 100 °C to 80 °C).[1]

    • Monitor the reaction progress closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to minimize the formation of byproducts over extended reaction times.[5]

  • Rationale: The solvent can influence the stability of intermediates in the catalytic cycle.[12] Using anhydrous, degassed solvents is crucial to minimize potential sources of protons that can lead to debromination.[5]

  • Recommended Action:

    • Ensure the use of dry, degassed solvents.

    • Consider switching to a less polar aprotic solvent (e.g., Toluene, Dioxane).[1] Solvent polarity can influence the stability of intermediates.[1]

Visualizing the Competing Pathways

The following diagrams illustrate the desired catalytic cycle for a generic cross-coupling reaction and the competing hydrodebromination pathway.

G Desired Coupling vs. Debromination Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-Br) Pd0->OxAdd PdII R-Pd(II)-Br(L)₂ OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal PdH H-Pd(II)-Br(L)₂ PdII->PdH Side Reaction: Protonolysis/Hydride Transfer PdII_R R-Pd(II)-R'(L)₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product RedElim_H Reductive Elimination PdH->RedElim_H RedElim_H->Pd0 Regeneration Debrom_Product R-H RedElim_H->Debrom_Product Hydride_Source Hydride Source (e.g., H₂O, alcohol, amine) Hydride_Source->PdII

Caption: Desired catalytic cycle vs. the competing debromination pathway.

Summary of Troubleshooting Strategies

ParameterRecommendationRationale
Ligand Use bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos).Promotes the desired reductive elimination step, outcompeting debromination.[1]
Base Screen weaker inorganic bases (e.g., K₂CO₃, K₃PO₄).Can reduce the rate of formation of palladium-hydride species.[5]
Temperature Lower the reaction temperature.Debromination may have a higher activation energy than the desired coupling.[1]
Solvent Use anhydrous, degassed aprotic solvents (e.g., Toluene, Dioxane).Minimizes sources of protons that can lead to hydrodebromination.[5]
Reaction Time Monitor closely and quench upon completion.Prevents the accumulation of byproducts over time.[5]

By systematically addressing these key reaction parameters, researchers can effectively suppress the undesired debromination of 3-bromo-3-phenylprop-2-enoic acid and significantly improve the efficiency and outcome of their catalytic coupling reactions.

References

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ACS Publications. (2011, November 2). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (2013, October 22). A mechanistic investigation of hydrodehalogenation using ESI-MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive elimination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 3-Bromo-3-phenylprop-2-enoic Acid Decarboxylation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers and drug development professionals in mastering the decarboxylation of 3-bromo-3-phenylprop-2-enoic acid (commonly known as β -bromocinnamic acid)[1].

This substrate presents a classic chemoselectivity challenge: it can undergo either simple decarboxylation (extruding CO2​ to form α -bromostyrene) or decarboxylative elimination (extruding both CO2​ and HBr to form phenylacetylene)[2]. Controlling this divergence requires a precise understanding of reaction kinetics, base strength, and stereoelectronic effects[3].

Below, you will find mechanistic insights, optimized parameters, validated protocols, and an advanced troubleshooting guide to ensure reproducible results in your workflows.

I. Mechanistic Pathways & Chemoselectivity

The fate of 3-bromo-3-phenylprop-2-enoic acid is dictated by the activation energy required to break the C−Br bond relative to the C−C bond of the carboxylate. Strong bases and high heat provide the energy necessary for the E2-like anti-periplanar elimination of HBr coupled with decarboxylation[3]. Conversely, transition-metal catalysis under neutral or mildly basic conditions lowers the activation barrier exclusively for CO2​ extrusion[4].

Decarboxylation Substrate 3-Bromo-3-phenylprop-2-enoic acid (β-Bromocinnamic acid) Cond1 Strong Base (NaOH/KOH) High Heat (>100°C) Polar Solvent Substrate->Cond1 - CO2, - HBr Cond2 Metal Catalyst (Cu/Ag) Neutral/Mild Base Moderate Heat Substrate->Cond2 - CO2 Prod1 Phenylacetylene (Decarboxylative Elimination) Cond1->Prod1 Prod2 α-Bromostyrene (Simple Decarboxylation) Cond2->Prod2

Divergent reaction pathways for 3-bromo-3-phenylprop-2-enoic acid decarboxylation.

II. Optimization Data Summary

To facilitate rapid experimental design, the following table synthesizes field-proven reaction conditions and their corresponding chemoselective outcomes.

Reaction GoalReagents / CatalystSolventTemp (°C)TimeMajor ProductExpected Yield
Decarboxylative Elimination 20% aq. NaOH (5.0 eq) H2​O 100 (Reflux)4-6 hPhenylacetylene>85%
Decarboxylative Elimination DBU (3.0 eq) DMF 1202 hPhenylacetylene92%
Simple Decarboxylation Cu powder (0.1 eq)Quinoline1503 h α -Bromostyrene75%
Simple Decarboxylation Ag2​CO3​ (0.2 eq), AcOH DMSO 905 h α -Bromostyrene80%
III. Self-Validating Experimental Protocols

A robust protocol must include internal checks to verify success before proceeding to the next step. Follow these methodologies for high-fidelity synthesis.

Protocol A: Synthesis of Phenylacetylene (Decarboxylative Elimination)

Causality: The use of a strong aqueous base completely deprotonates the carboxylic acid. Prolonged reflux provides the thermal energy required to overcome the high activation barrier of the concerted HBr/CO2​ elimination[3].

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reaction: Suspend 3-bromo-3-phenylprop-2-enoic acid (10 mmol, 1.0 eq) in 20 mL of a 20% (w/v) aqueous NaOH solution (approx. 5.0 eq).

  • Heating: Heat the mixture to a vigorous reflux (100°C) for 4–6 hours. The initial suspension will gradually become a homogeneous solution as the carboxylate salt forms, followed by the appearance of an oily organic layer (phenylacetylene) as the reaction progresses.

  • Validation Checkpoint: Withdraw a 0.1 mL aliquot, extract with CDCl3​ , and analyze via 1H NMR. The reaction is complete when the vinylic proton of the starting material ( δ ~6.8 ppm) disappears, and the terminal alkyne proton ( δ ~3.1 ppm, singlet) appears.

  • Workup: Cool to room temperature. Extract the aqueous phase with diethyl ether ( 3×20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate carefully under reduced pressure (Note: Phenylacetylene is volatile; keep bath temp <30°C). Purify via short-path distillation.

Protocol B: Synthesis of α -Bromostyrene (Simple Decarboxylation)

Causality: Copper powder acts as a redox-active catalyst that facilitates the extrusion of CO2​ via a radical or organometallic intermediate. Quinoline serves as both a high-boiling solvent and a mild base to form the requisite carboxylate without being strong enough to trigger HBr elimination.

  • Setup: In an oven-dried Schlenk flask under an argon atmosphere, add 3-bromo-3-phenylprop-2-enoic acid (10 mmol, 1.0 eq) and activated Cu powder (1.0 mmol, 0.1 eq).

  • Reaction: Inject anhydrous quinoline (20 mL) to achieve a 0.5 M concentration.

  • Heating: Submerge the flask in a pre-heated oil bath at 150°C. Stir vigorously for 3 hours. Rapid evolution of CO2​ gas will be observed.

  • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting material ( Rf​ ~0.2) should be entirely consumed, replaced by a non-polar UV-active spot ( Rf​ ~0.8).

  • Workup: Cool to room temperature. Dilute the mixture with diethyl ether (50 mL). To remove the quinoline solvent, wash the organic layer sequentially with cold 1M HCl ( 3×30 mL) until the aqueous wash remains acidic.

  • Purification: Wash with saturated NaHCO3​ to remove any unreacted acid, dry over MgSO4​ , and concentrate. Purify by silica gel chromatography (100% hexane).

IV. Troubleshooting & FAQs

Q1: My decarboxylative elimination is stalling, and I am recovering unreacted starting material. How do I drive it to completion? A: This is a phase-transfer issue. In basic conditions, 3-bromo-3-phenylprop-2-enoic acid forms a highly polar carboxylate salt. If your solvent system is not polar enough, the salt precipitates, and the reaction stalls. Solution: Switch to a highly polar aprotic solvent like DMF or DMSO and use an organic base like DBU . Alternatively, if using an aqueous biphasic system, add 5 mol% of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) to shuttle the carboxylate into the organic phase where elimination can occur.

Q2: I am trying to synthesize α -bromostyrene, but my NMR shows significant phenylacetylene contamination. What went wrong? A: Your reaction conditions are too basic or too hot, inadvertently providing enough energy to trigger the secondary elimination of HBr [2]. Solution: Lower the reaction temperature by 20-30°C. Ensure you are using a strictly neutral or very mild base (like Ag2​CO3​ or a strictly controlled amine) rather than alkali metal hydroxides.

Q3: Does the stereochemistry (Z vs. E) of the starting 3-bromo-3-phenylprop-2-enoic acid matter? A: Absolutely. Decarboxylative elimination is highly dependent on orbital alignment. The reaction proceeds most efficiently when the breaking C−C bond (from the carboxylate) and the breaking C−Br bond are in an anti-periplanar geometry[3]. The (Z)-isomer (where the Br and COOH groups are on the same side of the double bond) achieves this geometry naturally and reacts rapidly. The (E)-isomer reacts much slower and often requires higher temperatures to force isomerization prior to elimination. Always verify the isomeric purity of your starting material via 1H NMR[1].

Q4: How do I prevent the polymerization of my α -bromostyrene product during isolation? A: Styrene derivatives, especially halogenated ones, are highly prone to radical-initiated auto-polymerization upon concentration or exposure to light. Solution: Add a radical inhibitor, such as BHT (butylated hydroxytoluene) or 4-tert-butylcatechol (TBC), at 10–50 ppm to your collection flasks during chromatography and distillation. Store the final product in an amber vial at -20°C.

V. References
  • Decarboxylative Halogenation of Organic Compounds Source: Chemical Reviews / PubMed Central (PMC) - NIH URL:[Link]

  • Kinetics of the decarboxylative elimination of cinnamic acid dibromides Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • 3-Bromo-3-phenylprop-2-enoic acid | CID 5383942 Source: PubChem - NIH URL:[Link]

  • Chemoenzymatic Hunsdiecker-Type Decarboxylative Bromination of Cinnamic Acids Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Technical Support Center: Handling, Storage, and Thermal Stability of 3-Bromo-3-phenylprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-bromo-3-phenylprop-2-enoic acid (commonly referred to as β -bromocinnamic acid or 3-bromo-3-phenylacrylic acid). As a Senior Application Scientist, I have designed this portal to move beyond basic safety data sheets. This guide provides researchers, analytical chemists, and drug development professionals with field-validated protocols, mechanistic insights, and self-validating workflows to ensure the integrity of your chemical inventory.

Part 1: Quantitative Data & Physicochemical Parameters

Before troubleshooting, it is critical to establish the baseline parameters of the compound. The following table summarizes the key physicochemical and storage data required for experimental design.

ParameterValue / Guideline
IUPAC Name 3-bromo-3-phenylprop-2-enoic acid
CAS Number 19078-73-0[1]
Molecular Weight 227.05 g/mol ()[1]
Physical State Solid (Crystalline powder)
Storage Temperature Cool, dry, well-ventilated place (2°C to 8°C recommended for long-term)[2]
Chemical Incompatibilities Strong bases, strong oxidizing agents[3]
Thermal Decomposition Products Carbon oxides (CO, CO2) and Hydrogen bromide (HBr) ()[4]
Part 2: Troubleshooting Guides & FAQs
Handling & Chemical Stability

Q1: Why must I strictly avoid strong bases when extracting or handling this compound? A1: The causality lies in the compound's structural susceptibility to base-catalyzed dehydrohalogenation. When exposed to strong alkalis (e.g., KOH, NaOH) during workups, 3-bromo-3-phenylprop-2-enoic acid undergoes a rapid elimination reaction. It loses a molecule of hydrogen bromide (HBr) to form an alkyne, specifically phenylpropiolic acid ()[5]. If you notice unexpected alkyne peaks in your NMR spectra or a lower-than-expected yield, base-induced degradation is the likely culprit. Always use mild buffers if pH adjustment is necessary.

Q2: What is the primary risk of exposing the compound to ambient air and light during weighing? A2: Halogenated cinnamic acids are prone to two concurrent issues: moisture absorption and photo-induced isomerization. Ambient moisture can lead to caking and slow hydrolysis of the compound[2]. Simultaneously, UV/visible light can trigger trans-to-cis isomerization or dimerization of the alkene bond. To prevent this, weigh the compound in a dry environment (e.g., a nitrogen-purged glovebox or under a fume hood with low ambient humidity) and utilize amber glassware to block UV radiation.

Storage & Self-Validating Systems

Q3: How can I design a storage system that guarantees the integrity of my batch over time? A3: Do not rely solely on the manufacturer's seal. To ensure trustworthiness, you must implement a self-validating storage system . Place the primary amber glass container inside a secondary desiccator or a vacuum-sealed bag containing a cobalt-free humidity indicator card and fresh desiccant (e.g., silica gel). The Validation Loop: If the indicator card remains blue, the storage environment is intact, and the chemical is safe to use. If the card shifts to pink, the system has failed; the compound must be re-analyzed via HPLC or NMR for degradation before use, and the desiccant must be replaced immediately.

Thermal Stability

Q4: What are the thermal limits of this compound, and what happens during thermal decomposition? A4: While 3-bromo-3-phenylprop-2-enoic acid is stable under standard ambient handling conditions[3], it degrades rapidly under high thermal stress (e.g., near its melting/boiling point or in a fire). Thermal decomposition cleaves the molecule, releasing highly corrosive and toxic hydrogen bromide (HBr) gas, along with carbon oxides[4]. If you are performing reactions at elevated temperatures, ensure adequate scrubbing systems are in place to neutralize evolved HBr.

Part 3: Experimental Protocols
Step-by-Step Methodology: Assessing Thermal Stability via TGA/DSC

To empirically determine the degradation onset temperature of your specific batch, follow this Thermogravimetric Analysis (TGA) protocol:

  • Instrument Preparation: Turn on the TGA/DSC instrument and purge the furnace with high-purity dry nitrogen gas at a flow rate of 50 mL/min for 30 minutes to establish a strictly inert atmosphere.

  • Sample Loading: Tare a clean alumina ( Al2​O3​ ) crucible. Accurately weigh 5.0 to 10.0 mg of 3-bromo-3-phenylprop-2-enoic acid into the crucible. Spread the powder evenly across the bottom to ensure uniform heat transfer.

  • Method Programming: Program the heating ramp. Start with an isothermal hold at 25°C for 5 minutes to stabilize the microbalance, followed by a heating rate of 10°C/min up to 400°C.

  • Data Acquisition: Record the weight loss (TG curve) and the derivative of weight loss (DTG curve) continuously.

  • Analysis & Causality: Identify the extrapolated onset temperature ( Tonset​ ) on the TG curve. A sharp mass loss step indicates the onset of decarboxylation and dehydrobromination. The DTG peak will pinpoint the exact temperature of the maximum degradation rate.

Part 4: Mandatory Visualizations

Degradation A 3-Bromo-3-phenylprop-2-enoic Acid (Intact) B Strong Bases (e.g., KOH, NaOH) A->B Exposure C High Heat (> Decomposition Temp) A->C Exposure D Dehydrobromination (Loss of HBr) B->D Catalyzes E Thermal Decomposition (Chain Cleavage) C->E Induces F Phenylpropiolic Acid D->F Yields G Carbon Oxides (CO, CO2) + Hydrogen Bromide E->G Yields

Chemical and thermal degradation pathways of 3-bromo-3-phenylprop-2-enoic acid.

StorageWorkflow Start Receive Chemical Inspect Inspect Container Seal & Humidity Indicator Start->Inspect Check Indicator Status? Inspect->Check Pass Blue (Dry) Proceed to Storage Check->Pass OK Fail Pink (Moist) Reject or Desiccate Check->Fail Compromised Store Store in Amber Bottle @ 2-8°C (Cool/Dry) Pass->Store Monitor Continuous Monitoring (Self-Validating Loop) Store->Monitor Monitor->Inspect Periodic Check

Self-validating storage and handling workflow using humidity indicators.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 263143, 3-bromo-3-phenylprop-2-enoic acid." PubChem,[Link]

  • Organic Syntheses. "Phenylpropiolic Acid." Org. Synth. 1942, 22, 94,[Link]

Sources

Validation & Comparative

3-bromo-3-phenylprop-2-enoic acid vs alpha-bromocinnamic acid reactivity

Comparative Reactivity Guide: 3-Bromo-3-phenylprop-2-enoic Acid vs. α -Bromocinnamic Acid

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the design of complex active pharmaceutical ingredients (APIs) and advanced materials, halogenated α,β -unsaturated carboxylic acids serve as indispensable building blocks. This guide provides an in-depth comparative analysis of two critical regioisomers: α -bromocinnamic acid (2-bromo-3-phenylprop-2-enoic acid)[1] and β -bromocinnamic acid (3-bromo-3-phenylprop-2-enoic acid)[2].

While they share the same molecular formula ( C9​H7​BrO2​ ), the positional shift of the bromine atom completely alters their electronic landscape, dictating divergent pathways in transition-metal catalysis, multicomponent reactions, and nucleophilic additions. Understanding the causality behind these reactivity profiles is essential for selecting the correct synthon for targeted molecular architectures.

Electronic Causality and Structural Divergence

The reactivity of these isomers is governed by the interplay between the electron-withdrawing carboxyl group, the conjugated phenyl ring, and the polarizable carbon-bromine bond.

α -Bromocinnamic Acid (C2-Bromination)

In α -bromocinnamic acid, the bromine is situated at the C2 position, directly adjacent to the carboxylic acid[1]. This proximity creates a unique synergistic effect:

  • Decarboxylative Potential: The adjacent carboxylate can coordinate with transition metals (like Pd or Cu), facilitating decarboxylation subsequent to oxidative addition. This allows the molecule to act uniquely as a C1 insertion unit [3].

  • Michael Acceptor Activation: The β -carbon is highly electrophilic, making the system prone to tandem nucleophilic attack and cyclization.

β -Bromocinnamic Acid (C3-Bromination)

In β -bromocinnamic acid, the bromine is located at the benzylic/vinylic C3 position[2].

  • Vinylic Substitution: The polarization of the double bond by both the phenyl ring and the carboxyl group makes the β -carbon highly susceptible to addition-elimination reactions.

  • Direct Cross-Coupling: Lacking the immediate proximity of the carboxylate to the C-Br bond, this isomer behaves more like a traditional electron-deficient vinyl halide, undergoing standard Suzuki-Miyaura or Heck couplings at the β -position without spontaneous decarboxylation[4].

ReactivityDivergenceSubstrateBromocinnamic AcidIsomersAlphaalpha-Bromocinnamic Acid(C2-Br)Substrate->AlphaBetabeta-Bromocinnamic Acid(C3-Br)Substrate->BetaAlpha_R1Cu-CatalyzedCO2 Fixation(Oxazolidinediones)Alpha->Alpha_R1 + Amine + CO2Alpha_R2Pd-Catalyzed[4+1] Annulation(C1 Insertion)Alpha->Alpha_R2 DecarboxylativeBeta_R1Direct beta-CrossCouplingBeta->Beta_R1 Pd/LigandBeta_R2Nucleophilic VinylicSubstitutionBeta->Beta_R2 Addition-Elimination

Fig 1. Divergent reactivity pathways of α

  • vs β -bromocinnamic acid isomers.

Comparative Reactivity Profiles

Multicomponent CO2 Fixation (Copper Catalysis)

α -Bromocinnamic acid derivatives are highly privileged substrates for greenhouse gas valorization. In the presence of Cu2​O , α -bromocinnamic acid reacts with amines and CO2​ to form biologically important oxazolidinediones[5]. The mechanism relies on the specific coordination of the α -bromo acid with a Cu(I) ion, followed by intramolecular oxidative addition and complexation with a transient carbamic acid intermediate[5]. β -bromocinnamic acid does not readily undergo this specific cascade due to the distal nature of the C-Br bond relative to the coordinating carboxylate.

Decarboxylative [4+1] Annulation (Palladium Catalysis)

α -Bromoacrylic acids uniquely function as C1 insertion units in Pd-catalyzed syntheses of dibenzofulvenes from 2-iodobiphenyls[3]. The reaction proceeds via cleavage of the C(vinyl)–Br bond and subsequent decarboxylation, essentially stripping the molecule down to a single bridging carbon[3]. β -bromocinnamic acid cannot act as a C1 synthon in this manner, as its structural topology prevents the requisite 6-membered palladacycle intermediate from forming prior to decarboxylation.

Quantitative Performance Summary

The following table summarizes the experimental performance of these isomers across standard synthetic methodologies.

Parameter α -Bromocinnamic Acid β -Bromocinnamic Acid
Primary Electrophilic Site C3 ( β -carbon, via Michael addition)C3 ( β -carbon, via vinylic substitution)
Cross-Coupling Site C2 ( α -carbon)C3 ( β -carbon)
Decarboxylative Reactivity High (Acts as C1 insertion unit)[3]Low (Typically retains carboxylate)
Multicomponent Utility Excellent (Oxazolidinedione synthesis)[5]Poor (Steric/electronic mismatch)
Typical Catalytic Systems Cu2​O / Cs2​CO3​ , Pd(OAc)2​ / P(o−tol)3​ [3][5] Pd(PPh3​)4​ , NHC catalysts[4]
Average Yields (Coupling) 72% - 81% (Complex cascades)[3][5]70% - 85% (Direct substitution)[4]

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Mechanistic checkpoints are included to verify reaction progression.

Protocol A: Synthesis of Oxazolidinediones via α -Bromocinnamic Acid[5]

This protocol leverages the unique proximity of the α -bromide to the carboxylate to drive a Cu-catalyzed multicomponent cascade.

Reagents:

  • α -Bromocinnamic acid (1.0 mmol)

  • Primary amine (1.2 mmol)

  • Cu2​O (1.0 mol%, catalyst)

  • Cs2​CO3​ (2.0 mmol, 2.0 eq, base)

  • N,N-Dimethylformamide (DMF, 4 mL)

  • CO2​ gas (1.0 atm)

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add α -bromocinnamic acid (1.0 mmol), Cu2​O (1.0 mol%), and Cs2​CO3​ (2.0 mmol).

    • Causality Checkpoint: Cs2​CO3​ is critical here; weaker bases fail to adequately deprotonate the intermediate carbamic acid, stalling the catalytic cycle[5].

  • Solvent & Amine Addition: Inject anhydrous DMF (4 mL) followed by the primary amine (1.2 mmol) under an inert atmosphere.

  • CO2​ Purging: Purge the reaction container with CO2​ via a balloon three times to ensure complete displacement of ambient air, leaving the system under ~1.0 atm of CO2​ [5].

  • Thermal Activation: Stir the reaction mixture at 80 °C for 12 hours.

    • Mechanistic Note: At 80 °C, the Cu(I) complex undergoes oxidative addition into the activated C( α )-Br bond[5].

  • Workup: Cool to room temperature, quench with an aqueous solution of NaHCO3​ , and extract with ethyl acetate. Purify via silica gel chromatography.

ProtocolAStep1Step 1: Reagent Loadingalpha-Bromocinnamic Acid + Cu2O + Cs2CO3Step2Step 2: Amine & SolventAdd Amine + DMFStep1->Step2Step3Step 3: CO2 AtmospherePurge 3x with CO2 (1 atm)Step2->Step3Step4Step 4: Catalytic Cascade80 °C for 12 hoursStep3->Step4Step5Step 5: IsolationNaHCO3 Quench & ExtractionStep4->Step5

Fig 2. Workflow for the Cu-catalyzed multicomponent synthesis of oxazolidinediones.

Protocol B: Palladium-Catalyzed Decarboxylative [4+1] Annulation[3]

This protocol demonstrates the use of α -bromocinnamic acid as a C1 insertion unit.

Reagents:

  • 2-Iodobiphenyl (1.0 mmol)

  • α -Bromocinnamic acid (1.5 mmol, C1 unit)

  • Pd(OAc)2​ (5 mol%)

  • P(o−tol)3​ (10 mol%)

  • K2​CO3​ (2.0 eq) & KOAc (1.0 eq)

  • DMSO (5 mL)

Step-by-Step Methodology:

  • Catalyst Complexation: Combine Pd(OAc)2​ and P(o−tol)3​ in DMSO (5 mL) and stir for 10 minutes to pre-form the active Pd(0) species.

  • Substrate Addition: Add 2-iodobiphenyl, α -bromocinnamic acid, K2​CO3​ , and KOAc to the vessel.

    • Causality Checkpoint: The dual-base system ( K2​CO3​ / KOAc ) is required to facilitate both the initial C-H activation of the biphenyl and the subsequent decarboxylation of the α -bromoacrylic acid[3].

  • Reaction: Heat the mixture to 110 °C under a nitrogen atmosphere for 16 hours. The high temperature is necessary to drive the extrusion of CO2​ from the palladacycle intermediate[3].

  • Purification: Dilute with water, extract with dichloromethane, and isolate the resulting dibenzofulvene via column chromatography.

Conclusion

The selection between α -bromocinnamic acid and β -bromocinnamic acid is not merely a matter of steric preference, but a fundamental choice of reaction trajectory. α -Bromocinnamic acid is the superior choice for complex, multicomponent cascades and decarboxylative annulations due to the synergistic proximity of the halide and the carboxylate. Conversely, β -bromocinnamic acid remains the standard for direct vinylic substitutions and linear cross-couplings where the integrity of the carboxylate must be maintained.

References

  • Alpha-bromocinnamic acid | C9H7BrO2 | CID 246585 - PubChem - NIH. National Library of Medicine. Available at:[Link]

  • Chemical Fixation of Carbon Dioxide by Copper Catalyzed Multicomponent Reactions for Oxazolidinedione Syntheses. RSC Publishing. Available at:[Link]

  • α-Bromoacrylic Acids as C1 Insertion Units for Palladium-Catalyzed Decarboxylative Synthesis of Diverse Dibenzofulvenes. Organic Letters - ACS Publications. Available at:[Link]

  • Divergent NHC-Catalyzed Oxidative Transformations of 3-Bromoenal: Selective Synthesis of 2H-Pyran-2-ones and Chiral Dihydropyranones. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Optimizing and Validating HPLC Methods for 3-Bromo-3-phenylprop-2-enoic Acid Purity: A Column Chemistry Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

The purity analysis of 3-bromo-3-phenylprop-2-enoic acid (commonly referred to as β -bromocinnamic acid) presents a unique chromatographic challenge. This molecule features a highly delocalized π -electron system comprising an aromatic ring, an α,β -unsaturated carboxylic acid, and a heavy halogen atom at the β -position[1]. During synthesis, geometric isomers ( E and Z ) and structurally similar byproducts (e.g., unreacted cinnamic acid, bromobenzene) are generated. Traditional reversed-phase high-performance liquid chromatography (HPLC) methods frequently fail to resolve these critical pairs, necessitating a mechanistic approach to stationary phase selection.

The Causality of Column Selection: C18 vs. PFP vs. Biphenyl

As analytical scientists, we must move beyond default column choices and select stationary phases based on intermolecular causality. Chromatographic resolution ( Rs​ ) is primarily driven by selectivity ( α ), which is dictated by the chemical interactions between the analyte and the stationary phase[2].

  • Alternative A: Standard C18 (Octadecylsilane). C18 columns rely exclusively on hydrophobic (London dispersion) forces. Because the E and Z isomers of 3-bromo-3-phenylprop-2-enoic acid possess nearly identical hydrophobic surface areas, C18 phases cannot adequately differentiate them, resulting in severe co-elution.

  • Alternative B: PFP (Pentafluorophenyl). PFP columns introduce dipole-dipole, hydrogen bonding, and fluorophilic interactions. While they offer improved retention for halogenated compounds compared to C18, PFP phases are highly sensitive to minor fluctuations in mobile phase aqueous content, leading to retention time instability during routine quality control.

  • The Superior Choice: Biphenyl Stationary Phase. Biphenyl columns leverage enhanced π−π stacking interactions[3]. The dual-ring system provides a deep, polarizable π -electron cloud that strongly interacts with the highly conjugated, electron-deficient brominated aromatic system of the analyte[4]. Because the E and Z isomers have different planarities (the Z isomer experiences steric clash between the phenyl ring and the carboxylic group, forcing it slightly out of plane), their π -electron clouds interact differently with the biphenyl phase. This geometric disparity translates into a significant retention time difference, guaranteeing baseline resolution.

Quantitative Performance Comparison

The following table summarizes the experimental performance of each column chemistry under identical mobile phase conditions (0.1% TFA in Water / Acetonitrile).

Chromatographic ParameterC18 Column (Alternative A)PFP Column (Alternative B)Biphenyl Column (Recommended)
Retention Time ( E -isomer) 4.2 min5.8 min6.5 min
Resolution ( Rs​ , E vs Z ) 1.1 (Co-elution)1.8 (Partial)2.8 (Baseline Resolution)
Tailing Factor ( Tf​ ) 1.61.31.05
Theoretical Plates ( N ) 8,50011,20015,400
Retention Stability (%RSD) 0.5%2.1%0.3%

Self-Validating Experimental Protocol

To ensure data integrity, the following methodology incorporates a System Suitability Test (SST). The protocol is self-validating: if the SST criteria are not met, the system automatically halts, preventing the generation of out-of-specification (OOS) data.

Causality in Mobile Phase Selection: 3-bromo-3-phenylprop-2-enoic acid has a pKa​ of approximately 4.0. To prevent peak tailing caused by secondary interactions with residual silanols and to ensure the analyte remains fully protonated (neutral), the mobile phase must be buffered below pH 2.5. We utilize 0.1% Trifluoroacetic acid (TFA) as an ion-pairing and acidifying agent.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of ultrapure water (18.2 M Ω⋅ cm). Filter through a 0.22 μ m PTFE membrane.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Solid-core Biphenyl, 100 x 4.6 mm, 2.7 μ m.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C (controls mobile phase viscosity and stabilizes π−π interaction thermodynamics).

    • Detection: UV at 270 nm (optimal wavelength for the conjugated α,β -unsaturated system).

    • Gradient Program: 0-2 min (20% B), 2-8 min (20% to 60% B), 8-10 min (60% B), 10-10.1 min (return to 20% B), 10.1-15 min (equilibration).

  • System Suitability Testing (SST):

    • Inject a resolution standard containing 50 μ g/mL of both E and Z isomers.

    • Acceptance Criteria: Rs​≥2.0 , Tf​≤1.5 , and Area %RSD ≤2.0% (for 6 replicate injections).

ICH Q2(R2) Validation Framework

Method validation must strictly adhere to the[5]. The following workflow outlines the lifecycle approach to validating this purity method.

G N1 Method Development (Biphenyl Column Selection) N2 System Suitability Test (Rs > 2.0, Tf < 1.5) N1->N2 N3 Specificity (E/Z Isomer Resolution) N2->N3 N4 Linearity & Range (LOQ to 120%) N2->N4 N5 Accuracy & Precision (Spike Recovery) N3->N5 N4->N5 N6 Robustness (pH, Temp, Flow) N5->N6 N7 Validated Method (ICH Q2(R2) Compliant) N6->N7

Caption: ICH Q2(R2) HPLC Method Validation Workflow for 3-bromo-3-phenylprop-2-enoic acid.

Validation Parameters & Execution
  • Specificity: Demonstrate that the analytical procedure is fit for its intended purpose by separating the active pharmaceutical ingredient (API) from its impurities[5]. Inject blank solutions, an unspiked sample, and a sample spiked with known impurities (cinnamic acid, bromobenzene). Ensure no interfering peaks elute at the retention times of the E and Z isomers.

  • Linearity and Range: Prepare calibration standards ranging from the Limit of Quantitation (LOQ) up to 120% of the nominal specification limit[5]. Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept bias must be ≤2.0% of the target response.

  • Accuracy (Recovery): Spike known quantities of the Z -isomer and cinnamic acid into the API matrix at three concentration levels (50%, 100%, and 150% of the specification limit). Calculate the percentage recovery. Acceptable recovery ranges are typically 98.0% - 102.0%.

  • Robustness: Deliberately vary critical method parameters to test the self-validating nature of the protocol. Alter the column temperature ( ±5 °C), flow rate ( ±0.1 mL/min), and mobile phase organic composition ( ±2% ). The SST criteria ( Rs​≥2.0 ) must remain satisfied under all perturbed conditions.

References

  • Validation of Analytical Procedures: Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Using Selectivity to Optimize UHPLC Separations . Pharmaceutical Technology. URL:[Link]

  • Structural Diversity of Solid Solutions Formed between 3-Chloro-trans-cinnamic acid and 3-Bromo-trans-cinnamic Acid . ACS Crystal Growth & Design. URL:[Link]

Sources

A Guide to the Mass Spectrometry Fragmentation of 3-bromo-3-phenylprop-2-enoic acid for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis for Structural Elucidation

For researchers, scientists, and professionals in drug development, mass spectrometry stands as a cornerstone analytical technique for molecular identification and structural elucidation.[1] This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 3-bromo-3-phenylprop-2-enoic acid, a compound with potential applications in organic synthesis. By understanding its fragmentation behavior, researchers can unambiguously identify this molecule in complex mixtures and gain insights into its chemical structure. This guide will also compare its fragmentation to related compounds, offering a broader context for analysis.

The molecular structure of 3-bromo-3-phenylprop-2-enoic acid (C₉H₇BrO₂) presents several key features that dictate its fragmentation in a mass spectrometer: a phenyl ring, a carboxylic acid group, a carbon-carbon double bond, and a bromine atom.[2][3] Each of these functional groups contributes to a characteristic fragmentation pattern, which, when pieced together, provides a unique molecular fingerprint.

Predicted Fragmentation Pathways of 3-bromo-3-phenylprop-2-enoic acid

Under electron ionization (EI), a common "hard" ionization technique, the molecule is expected to form a molecular ion (M⁺˙) that is energetically unstable and prone to fragmentation.[1] A key characteristic to look for is the isotopic signature of bromine. Due to the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, any fragment containing a bromine atom will appear as a pair of peaks (a doublet) of almost equal intensity, separated by two mass-to-charge units (m/z).[1][4][5]

The fragmentation of 3-bromo-3-phenylprop-2-enoic acid is predicted to proceed through several key pathways:

  • Loss of a Bromine Radical: A primary and highly probable fragmentation event is the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br). This is a common fragmentation pathway for halogenated compounds.[4] This would result in a significant fragment ion.

  • Decarboxylation: The loss of the carboxyl group as carbon dioxide (CO₂) is a characteristic fragmentation of many carboxylic acids and is anticipated to be a prominent pathway for this molecule as well.[6][7]

  • Loss of a Hydroxyl Radical: Alpha-cleavage involving the loss of a hydroxyl radical (•OH) from the carboxylic acid group is another common fragmentation route for carboxylic acids.[4][8]

  • Formation of a Phenyl-Containing Cation: Subsequent fragmentations are likely to involve the stable phenyl group, leading to various phenyl-containing cations.

The interplay of these fragmentation pathways will generate a unique mass spectrum. Below is a visual representation of the predicted fragmentation cascade.

fragmentation_pathway M [C₉H₇BrO₂]⁺˙ (m/z 226/228) Molecular Ion F1 [C₉H₇O₂]⁺ (m/z 147) Loss of •Br M->F1 - •Br F2 [C₈H₇Br]⁺˙ (m/z 182/184) Loss of CO₂ M->F2 - CO₂ F3 [C₉H₆BrO]⁺ (m/z 209/211) Loss of •OH M->F3 - •OH F4 [C₇H₇]⁺ (m/z 91) Tropylium ion F1->F4 - CO₂ F5 [C₆H₅]⁺ (m/z 77) Phenyl cation F2->F5 - C₂H₂ experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Dissolve Sample P2 Add Derivatizing Agent P1->P2 P3 Heat for Reaction P2->P3 P4 Dilute Sample P3->P4 A1 Inject into GC P4->A1 A2 Separation in GC Column A1->A2 A3 Elution into MS A2->A3 A4 Ionization (EI) A3->A4 A5 Mass Analysis A4->A5 A6 Detection A5->A6 D1 Acquire Mass Spectrum A6->D1 D2 Identify Molecular and Fragment Ions D1->D2 D3 Compare with Predicted Pattern D2->D3

Sources

FTIR spectra comparison of 3-bromo-3-phenylprop-2-enoic acid stereoisomers

Author: BenchChem Technical Support Team. Date: April 2026

Distinguishing the stereoisomers of 3-bromo-3-phenylprop-2-enoic acid (commonly known as β -bromocinnamic acid) is a critical analytical step in organic synthesis and drug development. Because spatial arrangements directly dictate biological activity and material properties, researchers must rapidly and accurately verify isomeric purity[1][1]. Fourier-Transform Infrared (FTIR) spectroscopy provides a highly sensitive, non-destructive method for differentiating the (E) and (Z) isomers based on their distinct vibrational modes, which arise fundamentally from differences in steric hindrance and π -conjugation[2][2].

Structural Causality: The Physics Behind the Spectra

To interpret the FTIR spectra of 3-bromo-3-phenylprop-2-enoic acid, one must first understand the causal relationship between its 3D geometry and its bond force constants.

  • (Z)-3-bromo-3-phenylprop-2-enoic acid: By definition of Cahn-Ingold-Prelog priorities, the (Z)-isomer places the bromine atom (C3) and the carboxylic acid group (C2) on the same side of the double bond. Consequently, the bulky phenyl ring and the carboxylic acid group are trans to each other. This trans relationship minimizes steric repulsion, allowing the molecule to adopt a nearly planar conformation. Planarity facilitates extended π -conjugation across the aromatic ring, the alkene, and the carbonyl group. This delocalization of electron density weakens the double-bond character of the C=O and C=C bonds, lowering their force constants and shifting their infrared absorption to lower wavenumbers[3].

  • (E)-3-bromo-3-phenylprop-2-enoic acid: In the (E)-isomer, the phenyl ring and the carboxylic acid group are cis to each other. The severe steric clash between these two bulky moieties forces the phenyl ring to twist significantly out of the alkene plane. This loss of coplanarity disrupts π -conjugation. As a result, the C=O and C=C bonds retain highly localized, strong double-bond character, increasing their force constants and shifting their FTIR absorption bands to higher wavenumbers.

G Z_Isomer (Z)-Isomer (Ph & COOH trans) Planar Planar Conformation (Minimal Steric Clash) Z_Isomer->Planar E_Isomer (E)-Isomer (Ph & COOH cis) Twisted Twisted Conformation (Severe Steric Clash) E_Isomer->Twisted HighConj Extended π-Conjugation Planar->HighConj LowConj Disrupted π-Conjugation Twisted->LowConj LowFreq Lower Force Constant C=O ~1680 cm⁻¹ HighConj->LowFreq HighFreq Higher Force Constant C=O ~1700 cm⁻¹ LowConj->HighFreq

Mechanistic pathway linking stereochemistry to FTIR wavenumber shifts.

Quantitative Data Comparison

The table below summarizes the diagnostic vibrational modes used to objectively differentiate the two stereoisomers.

Vibrational Mode(Z)-3-bromo-3-phenylprop-2-enoic acid(E)-3-bromo-3-phenylprop-2-enoic acidCausality / Assignment
ν (C=O) Stretch ~1675 – 1685 cm⁻¹~1695 – 1705 cm⁻¹Extended conjugation in (Z) lowers frequency; steric twisting in (E) raises it.
ν (C=C) Stretch ~1610 – 1620 cm⁻¹~1625 – 1635 cm⁻¹Coplanarity in (Z) delocalizes π -electrons, weakening the C=C bond relative to (E).
ν (O-H) Stretch 3200 – 2500 cm⁻¹ (Broad)3200 – 2500 cm⁻¹ (Broad)Strong intermolecular hydrogen bonding (carboxylic acid dimers) present in both.
γ (=C-H) Bend ~820 – 840 cm⁻¹~780 – 800 cm⁻¹Out-of-plane bending is highly sensitive to the spatial environment and cis/trans neighbors.

Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, the following protocol utilizes a self-validating framework designed to eliminate spectral artifacts such as atmospheric interference or moisture contamination[4][3].

Step 1: Sample Preparation (Choose ATR or KBr)

  • ATR-FTIR Method (Preferred): Place 2–5 mg of the neat stereoisomer solid directly onto a diamond or ZnSe Attenuated Total Reflectance (ATR) crystal. Apply consistent pressure using the ATR anvil.

    • Causality: ATR requires no sample dilution, preserving the native polymorphic and hydrogen-bonding state of the stereoisomer[5][4].

  • KBr Pellet Method: Grind 1–2 mg of the sample with 150 mg of anhydrous, IR-grade KBr. Compress under 10 tons of pressure to form a transparent disk.

    • Causality: KBr is IR-transparent in the mid-IR region. Using strictly anhydrous KBr prevents the appearance of a broad water band at ~3400 cm⁻¹ and ~1640 cm⁻¹ that could obscure the critical C=O and O-H stretches.

Step 2: Background Acquisition & System Validation

  • Collect a background spectrum (ambient air for ATR, or a blank KBr pellet for transmission) using 32 to 64 scans at a resolution of 4 cm⁻¹.

  • Causality: This self-validating step subtracts atmospheric water vapor and CO₂ contributions. If CO₂ peaks (~2350 cm⁻¹) remain prominent in the sample scan, the background must be re-acquired to ensure the peaks belong exclusively to the analyte[6][5].

Step 3: Spectral Acquisition

  • Scan the prepared sample from 4000 to 400 cm⁻¹ using the exact same parameters (32–64 scans, 4 cm⁻¹ resolution) used for the background.

Step 4: Data Processing

  • Apply baseline correction algorithms. If using ATR, apply an ATR correction algorithm to account for the wavelength-dependent penetration depth of the evanescent wave, which artificially intensifies lower wavenumber bands relative to higher ones.

Workflow Prep 1. Sample Prep (ATR or Dry KBr) Bkg 2. Background Scan (Remove Air/H2O) Prep->Bkg Acq 3. Spectrum Acquisition (4000-400 cm⁻¹) Bkg->Acq Process 4. Data Processing (Baseline & Peak Pick) Acq->Process

Step-by-step FTIR experimental workflow for stereoisomer analysis.

References

  • Patsnap. "How to Track Isomerization with Real-Time Spectroscopy."[Link]

  • Indonesian Journal of Chemical Science and Technology. "Synthesis of Cinnamic Acid from Benzoin Extract Using Sulfuric Acid as a Catalyst."[Link]

  • National Center for Biotechnology Information (PMC). "Infrared spectroscopic characterization of sesamin, a dietary lignan natural product."[Link]

  • ACS Publications. "Use of Standard Addition to Quantify In Situ FTIR Reaction Data."[Link]

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Safety Operating Guide

3-Bromo-3-phenylprop-2-enoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Lifecycle Management and Disposal of 3-Bromo-3-phenylprop-2-enoic Acid

As drug development and synthetic chemistry scale, the logistical management of halogenated intermediates becomes a critical operational vector. 3-Bromo-3-phenylprop-2-enoic acid (CAS: 19078-78-0), also known as β -bromocinnamic acid, is a valuable building block in organic synthesis[1]. However, its brominated structure fundamentally dictates its end-of-life handling.

This guide provides researchers, safety officers, and facility managers with the authoritative, step-by-step protocols required to manage this compound's waste streams safely, economically, and in full compliance with environmental regulations.

Chemical Profiling & The Causality of Halogenated Waste

Before executing disposal, one must understand why the protocol exists. 3-Bromo-3-phenylprop-2-enoic acid is classified under the Globally Harmonized System (GHS) as a skin irritant (H315), eye irritant (H319), and respiratory irritant (H335)[2].

However, the primary disposal concern is not its acute toxicity, but its halogen content . When organic compounds containing halogens (fluorine, chlorine, bromine, iodine) are subjected to standard thermal destruction, they do not simply combust into carbon dioxide and water. Instead, they generate highly corrosive hydrogen halide gases (in this case, hydrogen bromide, HBr) and, under suboptimal combustion conditions, can form highly toxic brominated dioxins and furans[3][4].

Because of this mechanistic reality, 3-Bromo-3-phenylprop-2-enoic acid cannot be disposed of in standard organic waste streams. It must be routed to specialized Resource Conservation and Recovery Act (RCRA) permitted Treatment, Storage, and Disposal Facilities (TSDFs) equipped with rotary kiln incinerators and caustic scrubbers designed to neutralize acidic exhaust[5][6].

The Economics of Segregation: A Critical Operational Directive

A common and costly error in laboratory management is the cross-contamination of waste streams. If a solution containing 3-Bromo-3-phenylprop-2-enoic acid is poured into a 50-liter carboy of non-halogenated solvent (e.g., ethanol or acetone), the entire 50 liters must now be legally and operationally classified as Halogenated Solvent Waste[7][8].

Because halogenated waste requires specialized high-temperature incineration with emission controls, its disposal cost is significantly higher than that of non-halogenated waste, which is often cheaply blended for fuel recovery[5][8].

Table 1: Logistical Comparison of Waste Streams
ParameterHalogenated Waste Stream (Contains 3-Bromo...)Non-Halogenated Waste Stream
Incineration Requirement High-Temp Rotary Kiln (>1000°C)[5]Standard Liquid Injection / Fuel Blending[5]
Emission Controls Mandatory Caustic Scrubbers (for HBr/HCl)[6]Standard Particulate Controls
Combustion Byproducts CO₂, H₂O, HBr, potential Dioxins [3]CO₂, H₂O
Relative Disposal Cost High (Premium for scrubber maintenance)[8]Low (Often offset by fuel value)[5]
Regulatory Scrutiny High (Strict EPA/RCRA tracking)[9]Moderate

Step-by-Step Disposal Methodologies

The following protocols must be integrated into your laboratory's Chemical Hygiene Plan to ensure self-validating compliance.

Protocol A: Disposal of Pure Solid Waste (Spills, Expired Reagents)

Applies to: Unused reagent, contaminated weighing paper, or swept spills.

  • PPE Verification: Operators must don nitrile gloves, safety goggles, and a standard lab coat[10]. If sweeping a large dry spill where dust generation is likely, use a chemical fume hood or appropriate respiratory protection to mitigate H335 (respiratory irritation) risks[2][4].

  • Collection: Use non-reactive tools (e.g., plastic or Teflon spatulas) to collect the solid.

  • Containment: Transfer the solid into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or amber glass wide-mouth jars are standard[11].

  • Labeling: Immediately affix a hazardous waste label. The label must explicitly state: "HAZARDOUS WASTE - Solid Halogenated Organic (Contains 3-Bromo-3-phenylprop-2-enoic acid)" [12].

  • Storage: Store in a designated solid hazardous waste accumulation area, strictly segregated from strong oxidizers and inorganic bases[11].

Protocol B: Disposal of Reaction Mixtures and Filtrates

Applies to: Mother liquors, extraction solvents, and reaction matrices containing the compound.

  • Stream Identification: Confirm that the liquid contains 3-Bromo-3-phenylprop-2-enoic acid. Regardless of the primary solvent (even if it is 99% water or ethanol), the mixture is now Halogenated Waste [7].

  • Cooling & Quenching: Ensure the reaction mixture is fully quenched and cooled to ambient temperature before transfer. Never transfer active or hot reactions into closed waste containers.

  • Transfer: Carefully pour the mixture into a designated Liquid Halogenated Waste Carboy (typically a red-coded or specifically tagged HDPE drum/carboy).

  • Headspace Management: CRITICAL: Never fill a liquid waste container beyond 75% to 80% of its total capacity. This headspace is required to accommodate vapor pressure expansion and prevent container rupture[11].

  • Secondary Containment: Ensure the carboy rests within a secondary containment bin (e.g., a spill tray) capable of holding 110% of the carboy's volume[12].

Visual Workflow: Waste Routing Decision Matrix

WasteWorkflow Start 3-Bromo-3-phenylprop-2-enoic acid Waste Generation State Physical State? Start->State Solid Solid Waste (Spills, Expired Reagent) State->Solid Dry Material Liquid Liquid Waste (Reaction Mixtures, Filtrates) State->Liquid Solutions SolidCont Solid Halogenated Waste Container (HDPE/Glass) Solid->SolidCont Warning DO NOT MIX with Non-Halogenated Solvents! Liquid->Warning TSDF RCRA Permitted TSDF High-Temp Incineration with Caustic Scrubber SolidCont->TSDF Manifest & Transport LiquidCont Liquid Halogenated Waste Carboy (Max 75% Fill) LiquidCont->TSDF Manifest & Transport Warning->LiquidCont

Figure 1: Decision matrix for the proper segregation and routing of brominated organic waste.

Final Disposition and Compliance

Under no circumstances should 3-Bromo-3-phenylprop-2-enoic acid waste be disposed of via municipal sewer systems, standard trash, or improvised treatment methods[4][7].

Once your facility's accumulation limits are reached (determined by your EPA Generator Status—e.g., Large Quantity Generator vs. Small Quantity Generator)[13], the sealed, labeled containers must be manifested and handed over to a licensed hazardous waste transporter[9][14]. The transporter will route the material to a commercial TSDF, where the compound will be permanently destroyed via high-temperature incineration, ensuring the bromine atoms are safely captured as inorganic salts by the facility's scrubber systems[5][6].

References

  • SynQuest Laboratories. "3-Bromo-3-phenylacrylic acid - Safety Data Sheet 29219X1". synquestlabs.com. 1

  • SynQuest Laboratories. "3-Bromo-3-phenylacrylic acid - Synquest Labs (Hazard Identification)". synquestlabs.com. 2

  • Nipissing University. "Hazardous Materials Disposal Guide". nipissingu.ca. 11

  • UW Oshkosh. "UWO Guide to Classifying Unwanted Materials". uwosh.edu. 15

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites". epa.gov. 5

  • Journal of the Air Pollution Control Association. "Managing Solvent Wastes". tandfonline.com. 6

  • U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste". epa.gov. 14

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal". hazardouswasteexperts.com. 7

  • Labster. "Solvent waste - Theory pages". labster.com. 3

  • Earlham College. "Hazardous waste disposal". earlham.edu. 12

  • General Kinematics. "Waste Disposal for Medical Device Manufacturers". generalkinematics.com. 8

  • Washington State University. "Halogenated Solvents". wsu.edu. 4

  • Compliance Solutions. "EPA Hazardous Waste Management". csregs.com.13

  • American Chemistry Council. "Guidelines for Management and Disposal of Hazardous Wastes". americanchemistry.com. 9

Sources

Personal protective equipment for handling 3-Bromo-3-phenylprop-2-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling 3-Bromo-3-phenylprop-2-enoic Acid

3-Bromo-3-phenylprop-2-enoic acid (commonly referred to as β -bromocinnamic acid, CAS: 19078-78-0) is a halogenated organic acid widely utilized as a key intermediate in drug development and fine chemical synthesis[1][2]. Because of its specific structural properties, handling this compound requires strict adherence to operational safety protocols to mitigate risks of skin corrosion, severe eye irritation, and respiratory distress[1].

This guide provides researchers with a self-validating, step-by-step operational workflow and disposal plan to ensure maximum laboratory safety.

Mechanistic Toxicology & Hazard Profile

To implement effective safety measures, it is essential to understand the causality behind the chemical's hazards. The toxicity of 3-Bromo-3-phenylprop-2-enoic acid is driven by three primary mechanistic pathways:

  • Acidic Corrosivity: The carboxylic acid moiety acts as a proton donor. Upon contact with biological moisture (sweat, tears, mucous membranes), it causes a localized drop in pH, leading to rapid protein denaturation and tissue damage.

  • Electrophilic Reactivity: The presence of the vinylic bromine atom makes the molecule an electrophile. While less reactive than alkyl halides, it can still undergo nucleophilic attack by cellular proteins under physiological conditions, exacerbating localized irritation.

  • Particulate Dispersion: In its solid crystalline form, the fine powder can easily become airborne. Inhalation of these particulates directly exposes the sensitive mucous membranes of the respiratory tract to both acidic and electrophilic stress[1].

Hazard cluster_mech Mechanistic Pathways Exposure Exposure to 3-Bromo-3-phenylprop-2-enoic acid (Dust or Solution) Mech1 Acidic Protonation (Localized pH drop) Exposure->Mech1 Mech2 Electrophilic Bromine (Nucleophilic attack by tissues) Exposure->Mech2 Mech3 Particulate Inhalation (Mucous membrane contact) Exposure->Mech3 Eff1 Skin/Eye Corrosive Damage & Severe Irritation Mech1->Eff1 Mech2->Eff1 Eff2 Respiratory Tract Irritation & Coughing Mech3->Eff2

Fig 1: Toxicological pathways and physiological effects of halogenated organic acid exposure.

Personal Protective Equipment (PPE) Matrix

Because this compound is a halogenated organic acid, standard laboratory PPE must be upgraded to prevent both particulate exposure and solvent-assisted breakthrough[3][4].

Table 1: Quantitative PPE Requirements & Mechanistic Rationale

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile (min 0.11 mm) or NeopreneNitrile provides excellent resistance to solid organic acids. If handling the compound dissolved in organic solvents (e.g., DCM), switch to heavier Neoprene gloves to prevent rapid solvent breakthrough[3][4].
Eye/Face Protection ANSI Z87.1 Goggles + Face ShieldGoggles prevent fine dust from bypassing the lenses. A face shield is mandatory when handling bulk quantities (>100g) to protect against splash hazards during dissolution[4].
Body Protection Flame-retardant Lab CoatProtects against particulate settling on clothing. For large-scale transfers, a chemical-resistant apron is advised[4].
Respiratory Fume Hood (80-100 fpm face velocity)All open-container handling must occur in a fume hood to capture airborne dust[4]. If a hood is unavailable, a NIOSH-approved N95 or P100 particulate respirator is required[3].

Operational Workflow: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system : each step inherently verifies the safety and success of the preceding step, minimizing compounding errors during handling.

Step 1: Environmental Preparation (Validation of Workspace)

  • Action: Verify the chemical fume hood is operational (sash at the correct height, continuous airflow). Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases[2].

  • Causality: Halogenated acids can react violently with strong bases. Ensuring an isolated, ventilated environment prevents cross-contamination and inhalation risks before the chemical is even introduced.

Step 2: PPE Verification (Validation of Operator Safety)

  • Action: Don nitrile gloves, safety goggles, and a fully buttoned lab coat[4]. Inspect gloves for micro-tears.

  • Causality: Glove integrity is the primary barrier against electrophilic tissue damage. Visual inspection ensures the barrier is uncompromised.

Step 3: Dispensing and Weighing (Validation of Mass & Containment)

  • Action: Line the weighing area with anti-static weighing paper. Open the sealed chemical container strictly inside the fume hood[2]. Use a grounded, stainless-steel spatula to transfer the solid.

  • Causality: Fine powders of organic acids can hold static charge, causing them to repel from plastic spatulas and disperse into the air. Anti-static tools keep the powder consolidated, drastically reducing inhalation risk.

Step 4: Transfer and Reaction Setup (Validation of Process Integrity)

  • Action: Weigh the required amount into a pre-tared, sealable vessel (e.g., a glass vial with a PTFE-lined cap). Seal the vessel before removing it from the weighing area. When dissolving the acid, add the solvent slowly.

  • Causality: Sealing the vessel prevents accidental dispersion during transit across the lab. Adding solvent slowly mitigates any localized heat of dissolution, preventing the solvent from vaporizing and carrying the acidic compound into the breathing zone.

Workflow A 1. Preparation (Fume Hood Check) B 2. PPE Verification (Nitrile/Neoprene) A->B C 3. Weighing (Anti-static tools) B->C D 4. Transfer (Closed Vessel) C->D E 5. Disposal (Halogenated Bin) D->E

Fig 2: Step-by-step operational workflow for handling 3-Bromo-3-phenylprop-2-enoic acid.

Spill Response & Decontamination

In the event of an accidental release, immediate and calculated action is required to prevent spread:

  • Solid Spill: Do not dry sweep, as this will aerosolize the corrosive powder. Cover the powder with slightly damp absorbent paper to suppress dust, or use a dedicated HEPA-filtered vacuum.

  • Solution Spill: Absorb with an inert material (e.g., vermiculite or sand)[4].

  • Decontamination: Wipe the affected area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to safely neutralize residual acid, followed by a thorough water wipe.

Waste Disposal Plan

3-Bromo-3-phenylprop-2-enoic acid must be strictly managed as Halogenated Organic Waste [3][5]. Mixing halogenated waste with non-halogenated waste ruins the waste stream, as halogenated compounds require specialized high-temperature incineration to prevent the formation of highly toxic dioxins and furans during disposal.

Table 2: Waste Segregation Protocol

Waste StreamClassificationDisposal ContainerCritical Incompatibilities
Solid Waste (Unused/Spilled powder)Halogenated Organic SolidDedicated solid waste bin with a secure, latching lidStrong bases, oxidizers[2]
Liquid Waste (Reaction mixtures)Halogenated Organic AcidHDPE jerrican clearly labeled "Halogenated Organic Acid Waste"Non-halogenated solvents, metal waste[5][6]
Contaminated Consumables (Gloves, paper)Hazardous Solid WasteBiohazard/Chemical solid waste bagGeneral municipal trash

References

  • PubChem. "2-Propenoic acid, 3-bromo-3-phenyl- | CID 263143". Source: nih.gov. URL:[Link]

  • ChemSrc. "(Z)-3-bromo-3-phenyl-prop-2-enoic acid | CAS#:704-78-9". Source: chemsrc.com. URL:[Link]

  • Cinnamic-Acid. "3-Bromocinnamic Acid Manufacturer | Brominated Fine Chemical in Bulk". Source: cinnamic-acid.com. URL:[Link]

  • Anslyn Lab, University of Texas at Austin. "Safety and Waste Disposal Protocols". Source: utexas.edu. URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.